molecular formula C26H28O7S2 B12777023 AZD4619 CAS No. 549494-39-5

AZD4619

货号: B12777023
CAS 编号: 549494-39-5
分子量: 516.6 g/mol
InChI 键: PGZGQQFVPOZCAQ-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AZD4619 is a useful research compound. Its molecular formula is C26H28O7S2 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

549494-39-5

分子式

C26H28O7S2

分子量

516.6 g/mol

IUPAC 名称

(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid

InChI

InChI=1S/C26H28O7S2/c1-35(30,31)33-24-12-10-23(11-13-24)32-16-14-19-2-4-21(5-3-19)18-25(26(28)29)34-17-15-20-6-8-22(27)9-7-20/h2-13,25,27H,14-18H2,1H3,(H,28,29)/t25-/m0/s1

InChI 键

PGZGQQFVPOZCAQ-VWLOTQADSA-N

手性 SMILES

CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)C[C@@H](C(=O)O)SCCC3=CC=C(C=C3)O

规范 SMILES

CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)CC(C(=O)O)SCCC3=CC=C(C=C3)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of AZD4619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] While initially investigated for its potential lipid-lowering effects, clinical development revealed a significant species-specific impact on the liver. In human subjects, administration of this compound led to elevated serum levels of alanine (B10760859) aminotransferase (ALT), a key biomarker for liver injury. However, this elevation was not associated with other signs of hepatotoxicity.[1] The primary mechanism underlying this observation is the PPARα-mediated transcriptional activation of the alanine aminotransferase-1 (ALT1) gene specifically in human hepatocytes.[1] This phenomenon was not observed in preclinical rat studies, highlighting a critical species difference in the response to this compound.[1] This guide provides a detailed overview of the molecular mechanism of action of this compound, supported by available preclinical and clinical data, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: PPARα Agonism and ALT1 Induction

This compound functions as a direct agonist for PPARα. PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The unexpected elevation of serum ALT in human subjects treated with this compound is a direct consequence of this mechanism. In human hepatocytes, the this compound-activated PPARα/RXR heterodimer binds to a functional PPRE in the proximal promoter of the ALT1 gene. This binding event initiates the transcription of the ALT1 gene, leading to increased synthesis of ALT1 protein and its subsequent release into the bloodstream.[1]

A crucial aspect of this compound's pharmacology is the species-specific nature of this effect. In contrast to human hepatocytes, this compound does not induce ALT1 gene expression in rat hepatocytes. This is attributed to a significantly lower potency of this compound for the rat PPARα receptor compared to the human ortholog.[1]

Data Presentation

Preclinical and Clinical Observations

While specific binding affinities (Ki) and potency values (EC50/IC50) for this compound are not publicly available in the reviewed literature, the following tables summarize the key findings from preclinical and clinical investigations.

Table 1: Species-Specific Effects of this compound on ALT1 Expression

SpeciesIn Vitro ModelThis compound Effect on ALT1 ExpressionReference
HumanPrimary HepatocytesDose-dependent increase in protein expression[1]
RatPrimary HepatocytesNo significant effect on protein expression[1]

Table 2: Clinical Trial Data for this compound

ParameterValueReference
Dosing Regimen0.5 mg and 5 mg daily for 21 days
Steady-State Cmax (5 mg dose)0.40 µM
Steady-State AUC0-24h (5 mg dose)0.83 µM*h
Onset of ALT ElevationWithin the 21-day treatment period
Other Liver Injury MarkersNo significant elevation[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the core signaling pathway activated by this compound in human hepatocytes.

AZD4619_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus This compound This compound PPARa_inactive Inactive PPARα This compound->PPARa_inactive Binds and Activates PPARa_active Active PPARα PPARa_inactive->PPARa_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPARα/RXR Heterodimer PPARa_active->Heterodimer RXR_active->Heterodimer PPRE PPRE (ALT1 Promoter) Heterodimer->PPRE Binds to ALT1_Gene ALT1 Gene PPRE->ALT1_Gene Activates Transcription ALT1_mRNA ALT1 mRNA ALT1_Gene->ALT1_mRNA Transcription ALT1_Protein ALT1 Protein ALT1_mRNA->ALT1_Protein Translation Serum ALT Elevation Serum ALT Elevation ALT1_Protein->Serum ALT Elevation

Caption: this compound activates PPARα, leading to the transcription of the ALT1 gene. (Max Width: 760px)
Experimental Workflow for Investigating this compound's Effect on ALT1 Expression

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on ALT1 gene and protein expression in primary human hepatocytes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular & Protein Analysis start Isolate Primary Human Hepatocytes culture Culture Hepatocytes start->culture treat Treat with this compound (Dose-Response) culture->treat rna_extraction RNA Extraction treat->rna_extraction protein_lysis Protein Lysis treat->protein_lysis qpcr qRT-PCR for ALT1 mRNA rna_extraction->qpcr data_analysis Data Analysis & Quantification qpcr->data_analysis western_blot Western Blot for ALT1 Protein protein_lysis->western_blot western_blot->data_analysis

Caption: Workflow for analyzing this compound's effect on ALT1 expression. (Max Width: 760px)

Experimental Protocols

Primary Human Hepatocyte Culture and Treatment
  • Cell Sourcing: Obtain cryopreserved primary human hepatocytes from a reputable commercial vendor.

  • Thawing: Rapidly thaw hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.

  • Cell Plating: Centrifuge the cell suspension to pellet the hepatocytes. Resuspend the pellet in fresh plating medium and determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells on collagen-coated culture plates at a recommended seeding density.

  • Cell Culture: Incubate the plated hepatocytes at 37°C in a humidified atmosphere with 5% CO2. After attachment (typically 4-6 hours), replace the plating medium with hepatocyte culture medium.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture medium to achieve the desired final concentrations for a dose-response study. Replace the medium in the hepatocyte cultures with the this compound-containing medium and incubate for the desired time period (e.g., 24-48 hours).

Luciferase Reporter Gene Assay for PPARα Activation
  • Cell Line: Utilize a suitable human cell line (e.g., HepG2) that has been transiently or stably transfected with two plasmids:

    • A PPARα expression vector.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a known PPARα agonist (positive control) for 18-24 hours.

  • Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized data as a function of this compound concentration to determine the EC50 value.

Western Blot for ALT1 Protein Expression
  • Protein Extraction: After treatment with this compound, wash the primary human hepatocytes with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for human ALT1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in ALT1 protein expression.

Conclusion

This compound is a selective PPARα agonist with a well-defined, albeit species-specific, mechanism of action concerning the induction of ALT1. The elevation of serum ALT in humans appears to be a direct pharmacological effect of PPARα activation on the ALT1 gene promoter, rather than a sign of overt hepatotoxicity. This case highlights the importance of understanding species differences in drug metabolism and response during preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers investigating the molecular pharmacology of this compound and other PPARα agonists.

References

AZD4619: A Technical Overview of a Selective PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. As a member of the fibrate class of drugs, PPARα agonists are of significant interest in the development of therapeutics for dyslipidemia and related cardiovascular diseases. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and relevant experimental methodologies.

Core Data Summary

Despite extensive investigation, specific quantitative data on the binding affinity (Kᵢ or IC₅₀) and activation potency (EC₅₀) of this compound for human PPARα, as well as its selectivity against PPARγ and PPARδ, are not publicly available in peer-reviewed literature or public databases. The following table summarizes the known qualitative and semi-quantitative information.

ParameterSpeciesValueRemarks
Receptor Activity HumanPotent Agonist
Selectivity Human vs. Rat>100-fold more potent on human PPARαBased on a PPARα-GAL4 reporter gene assay[1][2].
Binding Affinity (Kᵢ) HumanData not publicly available
Activation Potency (EC₅₀) HumanData not publicly available
Selectivity (vs. PPARγ) HumanData not publicly available
Selectivity (vs. PPARδ) HumanData not publicly available

Mechanism of Action and Signaling Pathway

This compound, as a PPARα agonist, modulates gene expression by binding to and activating the PPARα receptor. The canonical signaling pathway is initiated when the ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription.

The genes regulated by PPARα are primarily involved in fatty acid metabolism, including uptake, β-oxidation, and transport. Activation of PPARα can lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize selective PPARα agonists like this compound.

Radioligand Binding Assay (Hypothetical for this compound)

This assay would be used to determine the binding affinity (Kᵢ) of this compound for the PPARα receptor.

Objective: To quantify the affinity of this compound for the human PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα-LBD

  • Radiolabeled PPARα ligand (e.g., [³H]-GW7647)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM KCl, 1 mM EDTA)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • A constant concentration of recombinant human PPARα-LBD and the radiolabeled ligand are incubated in the assay buffer.

  • Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.

  • The mixture is incubated to reach equilibrium (e.g., 2 hours at room temperature).

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

PPARα Reporter Gene Assay

This cell-based assay is used to measure the functional potency (EC₅₀) of this compound in activating PPARα-mediated gene transcription.

Objective: To determine the concentration of this compound required to elicit a half-maximal transcriptional response via the human PPARα receptor.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or HepG2)

  • An expression vector containing the human PPARα gene.

  • A reporter vector containing a PPRE linked to a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cells are co-transfected with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • After transfection, cells are plated in 96-well plates and allowed to adhere.

  • Cells are then treated with increasing concentrations of this compound for a specified period (e.g., 24 hours).

  • Following treatment, the cells are lysed, and the luciferase assay reagent is added.

  • The luminescence, which is proportional to the luciferase activity and thus PPARα activation, is measured using a luminometer.

  • The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response, is calculated from the dose-response curve.

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Transfection Co-transfect cells with PPARα and PPRE-luciferase vectors Plating Plate transfected cells in 96-well plates Transfection->Plating Dosing Treat cells with varying concentrations of this compound Plating->Dosing Incubation Incubate for 24 hours Dosing->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Luminescence Measure luminescence Lysis->Luminescence Analysis Generate dose-response curve and calculate EC₅₀ Luminescence->Analysis

Caption: Workflow for a PPARα Reporter Gene Assay.

Selectivity Profile

A key characteristic of this compound is its selectivity for the human PPARα receptor, particularly in comparison to the rodent ortholog. A study demonstrated that this compound is over 100-fold more potent at activating human PPARα than rat PPARα in a reporter gene assay[1][2]. This species-specific difference in activity is a critical consideration in the translation of preclinical findings from rodent models to human clinical trials.

The selectivity of this compound against other human PPAR subtypes, namely PPARγ and PPARβ/δ, has not been quantitatively reported in the public domain. A comprehensive selectivity profile is essential for understanding the potential for off-target effects and for guiding the therapeutic application of the compound.

Selectivity_Profile cluster_targets PPAR Subtypes This compound This compound PPARa_human Human PPARα This compound->PPARa_human High Potency PPARa_rat Rat PPARα This compound->PPARa_rat >100x Lower Potency PPARg Human PPARγ This compound->PPARg Selectivity Data Not Available PPARd Human PPARδ This compound->PPARd Selectivity Data Not Available

Caption: Known Selectivity Profile of this compound.

Clinical Development and Observations

A clinical trial involving this compound revealed an unexpected increase in serum alanine (B10760859) aminotransferase (ALT) levels in human subjects, a biomarker often associated with liver injury. However, further investigation suggested that this was not due to hepatotoxicity but rather a species-specific induction of the ALT1 gene by this compound through PPARα activation in humans, an effect not observed in rats[1][2]. This highlights the importance of understanding species differences in PPARα pharmacology during drug development.

Conclusion

This compound is a selective agonist of human PPARα with a significantly lower potency for the rat ortholog. While its mechanism of action through the canonical PPARα signaling pathway is well-understood, a comprehensive public dataset on its binding affinity and selectivity against other PPAR subtypes is currently lacking. The clinical observation of elevated ALT levels due to species-specific gene induction underscores the complexities of translating preclinical data for this class of compounds. Further research and disclosure of quantitative pharmacological data would be invaluable for the scientific community to fully assess the therapeutic potential and safety profile of this compound.

References

AZD4619: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4619 is a potent, selective, and reversible orally bioavailable peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its development was discontinued, but the story of its discovery and early clinical assessment provides valuable insights into PPARα agonism and species-specific drug responses. This technical guide details the available information on this compound, from its chemical synthesis to its mechanism of action and the clinical observations that ultimately led to the cessation of its development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation. PPARα, in particular, is a key regulator of lipid metabolism and has been a target for the development of drugs to treat dyslipidemia. This compound was developed by AstraZeneca as a potent and selective PPARα agonist.

Discovery and Synthesis

The discovery of this compound stemmed from research into novel PPARα modulators. While the specific high-throughput screening and lead optimization cascade for this compound is not publicly detailed, the chemical synthesis of related compounds is available through patent literature.

Chemical Structure

IUPAC Name: 2-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(4-{2-[(4-methyl-2-sulfanylphenyl)oxy]ethyl}phenyl)propanoic acid

Chemical Formula: C₂₇H₃₀O₆S₂

Molecular Weight: 514.65 g/mol

Synthesis

Detailed synthetic protocols for this compound are not publicly available. The following is a generalized synthetic scheme based on related compounds and would require further optimization for the specific synthesis of this compound.

Mechanism of Action

This compound is a selective agonist of PPARα. Upon binding to PPARα, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

A key discovery regarding this compound's mechanism of action came from the investigation into an unexpected clinical finding.

Preclinical Development

In Vitro Studies

A pivotal preclinical study investigated the effects of this compound on hepatocytes.

Experimental Protocol: Hepatocyte Treatment and Gene Expression Analysis

  • Cell Culture: Primary human and rat hepatocytes were cultured in appropriate media.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • RNA Extraction and qRT-PCR: Total RNA was extracted from the hepatocytes, and quantitative real-time PCR was performed to measure the mRNA levels of the ALT1 gene.

  • Western Blotting: Protein lysates were prepared, and Western blotting was conducted to detect the levels of ALT1 protein.

Results:

The study demonstrated that this compound significantly increased the expression of the ALT1 gene and protein in human hepatocytes in a dose-dependent manner. In contrast, no such effect was observed in rat hepatocytes. This species-specific effect was attributed to a higher potency of this compound for human PPARα compared to rat PPARα.

SpeciesCell TypeThis compound Effect on ALT1 Expression
HumanPrimary HepatocytesSignificant Increase
RatPrimary HepatocytesNo Significant Change

Table 1: Species-Specific Effect of this compound on ALT1 Expression in Hepatocytes.

In Vivo Studies

Publicly available data on the in vivo efficacy and comprehensive toxicology of this compound in animal models is limited.

Clinical Development

This compound entered early-stage clinical trials. However, its development was halted due to findings from these studies.

Clinical Trial Observations

In a clinical trial involving human subjects, administration of this compound led to an unexpected elevation of serum alanine (B10760859) aminotransferase (ALT) levels. Importantly, this increase in ALT was not accompanied by other markers of liver injury, suggesting a mechanism other than direct hepatotoxicity.

The preclinical in vitro findings provided a plausible explanation for this clinical observation: the increased serum ALT was likely a result of PPARα-mediated induction of ALT1 gene expression in the liver, rather than cellular damage.

ParameterObservationImplication
Serum ALTElevatedPotential for liver effects
Other Liver Injury MarkersUnchangedSuggests non-hepatotoxic mechanism

Table 2: Key Clinical Observations for this compound.

Discontinuation of Development

The development of this compound was ultimately discontinued. While the elevation in serum ALT was likely not indicative of direct liver damage, the finding presented a significant challenge for further clinical development and regulatory approval. The potential for misinterpretation of this biomarker elevation in broader patient populations, and the complexities of monitoring, likely contributed to the decision to halt the program.

Conclusion

The story of this compound highlights the critical importance of understanding species-specific drug responses and the underlying molecular mechanisms of off-target or unexpected effects. While a potent and selective PPARα agonist, the induction of ALT1 in humans presented a significant hurdle that could not be overcome in the context of clinical development. The research conducted on this compound has, however, contributed to a deeper understanding of PPARα signaling and its role in regulating hepatic gene expression, providing valuable lessons for future drug discovery and development in this area.

AZD4619: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD4619, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental profile of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, orally bioavailable small molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid
CAS Number 1067247-60-2
Chemical Formula C₂₇H₃₀O₆S₂
Molecular Weight 514.65 g/mol
SMILES Cc1ccc(CCSC(Cc2ccc(CCOC(c3ccc(OS(C)(=O)=O)cc3))cc2)C(O)=O)cc1
InChI Key CIHMPKKTGUOBBS-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Solubility Soluble in DMSO
Hydrogen Bond Acceptors 6Calculated
Hydrogen Bond Donors 1Calculated

Pharmacokinetic Properties

Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound. A summary of key parameters is provided below.

Table 3: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueNotes
Bioavailability RatNot specifiedNo effect on serum ALT activity levels observed in a rat toxicity study.
Cmax (at 5 mg daily dose) Human0.40 µMSteady state reached within 4 days.
Tmax Human~1 hourRapidly absorbed after single and repeated dosing.
Plasma Protein Binding Not specifiedData not available
Metabolism Not specifiedData not available
Excretion Not specifiedData not available

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and reversible agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.

Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

One of the key identified mechanisms of action for this compound in humans involves the transcriptional activation of the Alanine Aminotransferase 1 (ALT1) gene. This effect is species-specific, with a more than 100-fold higher potency observed for human PPARα compared to rat PPARα. This selectivity explains the clinical observation of elevated serum ALT levels in humans treated with this compound, an effect not seen in corresponding rat toxicology studies.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Binds PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE PPARa_active->PPRE Forms Heterodimer with RXR and Binds to PPRE TargetGenes Target Genes (e.g., ALT1) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein (e.g., ALT1) mRNA->Protein Translation CellularResponse Cellular Response (e.g., Increased ALT levels) Protein->CellularResponse Leads to

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

PPARα Activation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the potency and efficacy of compounds as PPARα agonists.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh7) or other suitable cell lines are cultured in appropriate media.

  • Transfection: Cells are transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A constitutively expressed reporter (e.g., Renilla luciferase) is often included for normalization.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction of luciferase activity relative to the vehicle control is calculated and plotted against the compound concentration to determine the EC₅₀ value.

Luciferase_Assay_Workflow A 1. Seed Cells (e.g., Huh7) B 2. Co-transfect with: - PPARα Expression Vector - PPRE-Luciferase Reporter - Normalization Vector A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luciferase Activity (Luminometer) E->F G 7. Data Analysis (Normalize and calculate EC₅₀) F->G

ALT1 Gene Expression Analysis (Quantitative PCR)

This method is used to quantify the change in ALT1 mRNA levels in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Primary human hepatocytes are cultured and treated with different concentrations of this compound or a vehicle control for a defined period.

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the human ALT1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of ALT1 mRNA is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in vehicle-treated cells.

qPCR_Workflow A 1. Treat Primary Human Hepatocytes with this compound B 2. Isolate Total RNA A->B C 3. Synthesize cDNA (Reverse Transcription) B->C D 4. Perform qPCR with primers for: - ALT1 (Target Gene) - GAPDH (Housekeeping Gene) C->D E 5. Analyze Data (ΔΔCt Method) D->E F 6. Determine Relative ALT1 mRNA Expression E->F

Conclusion

This compound is a valuable research tool for investigating the role of PPARα in various physiological and pathological processes. Its high potency and species-selective effects on ALT1 gene expression make it a particularly interesting compound for studies on liver function and drug-induced liver injury. The experimental protocols outlined in this guide provide a foundation for further investigation into the biological activities of this compound.

AZD4619: A Technical Overview of a Selective PPARα Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Developed for potential therapeutic applications, this compound has been the subject of preclinical and clinical investigations. This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, mechanism of action, and available experimental data.

Synonyms and Alternative Names

A clear identification of a compound is critical in research and development. This compound is also known by the following identifiers:

Identifier Type Value
Alternative Name AZ11942571
Systematic Name 2-[2-(4-methylphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid
CAS Number 1067247-60-2

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its effects by activating PPARα. Upon binding to its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, primarily fatty acid oxidation.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Binds PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR Heterodimerizes with RXR RXR_inactive RXR RXR_inactive->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects

Figure 1: Simplified PPARα signaling pathway activated by this compound.

Experimental Data

Clinical Trial Findings

A clinical trial involving this compound revealed an unexpected, species-specific effect on liver enzymes. In healthy human subjects administered this compound, a dose-dependent increase in serum alanine (B10760859) aminotransferase (ALT) levels was observed.[1] This effect was not seen in preceding rat toxicity studies.[1]

Dose Number of Subjects with Increased ALT Pharmacokinetic Parameters (Day 21)
0.5 mg daily1 out of 15Not Reported
5 mg daily5 out of 15Cmax: 0.40 µM AUC (0-24h): 0.83 µM·h

Table 1: Summary of clinical trial data for this compound administered for 21 days.[1]

In Vitro Studies in Hepatocytes

To investigate the mechanism behind the clinical observations, in vitro studies were conducted on primary human and rat hepatocytes. These studies demonstrated that this compound induced a dose-dependent increase in ALT1 protein expression in human hepatocytes, an effect that was absent in rat hepatocytes.[1] This finding suggests a direct transcriptional regulation of the human ALT1 gene by this compound through PPARα activation.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_results Results Hepatocytes Primary Human & Rat Hepatocytes AZD4619_treatment This compound Treatment (Various Concentrations) Hepatocytes->AZD4619_treatment Western_Blot Western Blot Analysis (ALT1 Protein) AZD4619_treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (ALT1 Gene Promoter) AZD4619_treatment->Luciferase_Assay Human_result Human Hepatocytes: Dose-dependent increase in ALT1 protein and ALT1 promoter activity Western_Blot->Human_result Rat_result Rat Hepatocytes: No effect on ALT1 protein or ALT1 promoter activity Western_Blot->Rat_result Luciferase_Assay->Human_result Luciferase_Assay->Rat_result

Figure 2: Workflow for investigating the species-specific effect of this compound.

Experimental Protocols

Western Blot Analysis for ALT1 Protein Expression

This protocol describes the methodology used to determine the effect of this compound on ALT1 protein levels in primary hepatocytes.

  • Cell Culture and Treatment: Primary human and rat hepatocytes are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period.

  • Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ALT1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Luciferase Reporter Gene Assay for ALT1 Promoter Activity

This assay is used to assess the transcriptional activation of the ALT1 gene promoter by this compound.

  • Plasmid Constructs: A reporter plasmid is constructed by cloning the promoter region of the human or rat ALT1 gene upstream of a luciferase reporter gene. A control plasmid, often expressing Renilla luciferase, is used for normalization of transfection efficiency.

  • Cell Transfection: A suitable cell line (e.g., HepG2) is co-transfected with the ALT1 promoter-luciferase reporter plasmid and the control plasmid.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Luciferase Activity Measurement: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to control for transfection efficiency. The fold induction of promoter activity is then calculated by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.

Conclusion

This compound is a selective PPARα agonist that has demonstrated clear target engagement in both preclinical and clinical settings. The unexpected finding of elevated ALT levels in humans, driven by the transcriptional activation of the ALT1 gene, highlights the importance of understanding species-specific drug responses. The data and protocols presented in this guide provide a valuable resource for researchers and professionals involved in the development of PPARα-targeting therapeutics. Further investigation into the downstream effects of ALT1 induction and the broader implications for drug safety assessment is warranted.

References

AZD4619: A Technical Overview of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and reversible orally bioavailable Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1][2][3] As a modulator of lipid metabolism and inflammation, PPARα is a significant target in drug development. However, clinical investigations with this compound revealed unexpected elevations in serum alanine (B10760859) aminotransferase (ALT) levels in human subjects, a common biomarker for liver injury, without other signs of hepatic damage.[1][2][4] This finding prompted further research into the species-specific effects of the compound, revealing a significant disparity between its activity in human and rat models. This technical guide provides an in-depth summary of the in vitro and in vivo effects of this compound, with a focus on the molecular mechanisms underlying its species-specific induction of ALT1.

Core Mechanism of Action

This compound functions as an agonist for PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipid metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

In Vitro Effects: Human vs. Rat Hepatocytes

The primary in vitro studies on this compound have focused on its effects on primary hepatocytes from humans and rats to elucidate the mechanism behind the clinical observation of elevated serum ALT.

Quantitative Data Summary
ParameterHuman Primary HepatocytesRat Primary HepatocytesReference
ALT1 Protein Expression Dose-dependent increaseNo effect[1][4]
ALT1 Gene Promoter Induction Dose-dependent inductionNo induction[1][4]
Potency on PPARα (in reporter gene assays) >100-fold more potentLess potent[1][4]
Experimental Protocols

Primary Hepatocyte Culture:

  • Source: Cryopreserved primary hepatocytes from human and male Sprague-Dawley rat donors.

  • Seeding: Hepatocytes were seeded on collagen-coated plates.

  • Medium: Williams' E medium supplemented with fetal bovine serum, penicillin-streptomycin, hydrocortisone, and insulin.

  • Treatment: After a 24-hour attachment period, cells were treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

Western Blotting for ALT1 Protein Expression:

  • Cell Lysis: Treated hepatocytes were lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for ALT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Gene Assay for ALT1 Promoter Activity:

  • Plasmid Construction: The promoter regions of the human and rat ALT1 genes were cloned into a luciferase reporter vector (e.g., pGL3).

  • Transfection: Human hepatoma cells (e.g., HepG2) were transiently co-transfected with the ALT1 promoter-luciferase construct, a PPARα expression vector, and a control vector (e.g., Renilla luciferase) for normalization.

  • Treatment: Transfected cells were treated with various concentrations of this compound.

  • Luciferase Measurement: After treatment, cell lysates were assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The relative luciferase activity was calculated as the ratio of firefly to Renilla luciferase activity.

In Vivo Effects: Human Clinical Trial vs. Rat Toxicity Study

The in vivo effects of this compound have been investigated in both human clinical trials and preclinical rat toxicity studies, revealing a stark contrast in the response of serum ALT levels.

Quantitative Data Summary
ParameterHuman Volunteers (Clinical Trial)Rats (Toxicity Study)Reference
Serum ALT Activity IncreasedNo effect[1][2][4]
Experimental Protocols

Rat Toxicity Study:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: this compound was administered orally at various dose levels for a specified period.

  • Sample Collection: Blood samples were collected at predetermined time points for measurement of serum ALT activity.

  • Analysis: Serum ALT levels were measured using standard clinical chemistry analyzers.

Human Clinical Trial:

  • Study Population: Healthy human volunteers.

  • Dosing: Participants received oral doses of this compound.

  • Monitoring: Blood samples were collected throughout the study to monitor serum ALT levels and other markers of liver function.

  • Analysis: Serum ALT activity was measured using standard clinical laboratory methods.

Signaling Pathway and Experimental Workflow Diagrams

AZD4619_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis This compound This compound PPARa_inactive PPARα (inactive) This compound->PPARa_inactive Binds PPARa_active PPARα (active) PPARa_inactive->PPARa_active Activation RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active Activation PPRE PPRE PPARa_active->PPRE Binds to RXR_active->PPRE Binds to ALT1_Gene ALT1 Gene PPRE->ALT1_Gene Regulates ALT1_mRNA ALT1 mRNA ALT1_Gene->ALT1_mRNA Transcription ALT1_Protein ALT1 Protein ALT1_mRNA->ALT1_Protein Translation

Caption: this compound signaling pathway leading to ALT1 gene expression.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_conclusion Conclusion Hepatocytes Human & Rat Primary Hepatocytes Treatment_invitro This compound Treatment Hepatocytes->Treatment_invitro Analysis_invitro Analysis: - Western Blot (ALT1 Protein) - Luciferase Assay (ALT1 Promoter) Treatment_invitro->Analysis_invitro Conclusion Species-Specific ALT1 Induction Analysis_invitro->Conclusion Models Human Volunteers & Rats Treatment_invivo This compound Dosing Models->Treatment_invivo Analysis_invivo Analysis: - Serum ALT Measurement Treatment_invivo->Analysis_invivo Analysis_invivo->Conclusion

Caption: Workflow for investigating this compound effects.

Discussion and Conclusion

The collective in vitro and in vivo data strongly indicate that this compound induces ALT1 expression in a species-specific manner, with a pronounced effect in humans and a negligible effect in rats.[1][2][4] This discrepancy is primarily due to the significantly higher potency of this compound for human PPARα compared to its rat ortholog.[1][4] The activation of human PPARα by this compound leads to the transcriptional upregulation of the ALT1 gene, resulting in increased ALT1 protein synthesis and subsequent elevation of serum ALT levels.

These findings have critical implications for the preclinical to clinical translation of PPARα agonists. The rat model, in this case, was not predictive of the human response regarding ALT elevation. This underscores the importance of utilizing human-based in vitro systems, such as primary human hepatocytes and reporter gene assays with the human target receptor, early in the drug discovery process to identify potential species-specific effects. The case of this compound serves as a valuable example of how mechanistic toxicological studies can elucidate unexpected clinical findings and guide the development of safer and more effective therapeutics.

References

Unraveling the Species-Specific Activity of AZD4619: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4619, a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist, has demonstrated notable species-specific activity, particularly in its effects on hepatic alanine (B10760859) aminotransferase-1 (ALT1). This technical guide provides an in-depth analysis of the differential activity of this compound in human versus rat hepatocytes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and workflows. Understanding these species-specific differences is critical for the preclinical evaluation and clinical development of PPARα agonists.

Data Presentation: Species-Specific Activity of this compound

The differential response to this compound between human and rat models is primarily attributed to its varying potency on the PPARα receptor in each species. This leads to a significant difference in the induction of the ALT1 gene, a key biomarker for liver function.

ParameterHumanRatReference
PPARα Agonist Potency >100-fold more potentBaseline[1][2]
ALT1 Protein Expression Dose-dependent increaseNo effect[1][2]
ALT1 Gene Promoter Induction Dose-dependent inductionNo induction[1][2]

Signaling Pathway of this compound-Mediated ALT1 Induction

The mechanism by which this compound induces ALT1 expression in human hepatocytes is a direct consequence of its high-potency activation of human PPARα. The binding of this compound to PPARα initiates a signaling cascade that results in the transcriptional activation of the ALT1 gene.

AZD4619_Signaling_Pathway This compound This compound hPPARa Human PPARα This compound->hPPARa Binds and Activates ALT1_Gene ALT1 Gene hPPARa->ALT1_Gene Transcriptional Activation ALT1_Protein ALT1 Protein ALT1_Gene->ALT1_Protein Translation

This compound signaling pathway in human hepatocytes.

Experimental Protocols

The following sections detail the key experimental methodologies used to elucidate the species-specific activity of this compound.

Primary Hepatocyte Culture and Treatment

Objective: To compare the effects of this compound on primary hepatocytes from different species.

Protocol:

  • Isolation: Isolate primary hepatocytes from human and rat liver tissue using a two-step collagenase perfusion method.

  • Plating: Plate the isolated hepatocytes on collagen-coated plates in appropriate culture medium.

  • Treatment: After cell attachment, treat the hepatocytes with varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Harvesting: Following incubation, harvest the cells for downstream analysis (protein or RNA extraction).

Western Blot Analysis for ALT1 Protein Expression

Objective: To quantify the changes in ALT1 protein levels in response to this compound treatment.

Protocol:

  • Protein Extraction: Lyse the treated primary hepatocytes in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for ALT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

ALT1 Promoter-Luciferase Reporter Gene Assay

Objective: To assess the transcriptional activation of the ALT1 gene promoter by this compound.

Protocol:

  • Vector Construction: Clone the human and rat ALT1 gene promoters into a luciferase reporter vector.

  • Transfection: Transfect the reporter constructs into a suitable cell line (e.g., HepG2).

  • Treatment: Treat the transfected cells with different concentrations of this compound.

  • Lysis and Assay: After treatment, lyse the cells and measure the luciferase activity using a luminometer.

  • Normalization: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for transfection efficiency.

PPARα-GAL4 Reporter Gene Assay

Objective: To determine the species-specific potency of this compound on PPARα.

Protocol:

  • Vector Construction: Create chimeric receptors by fusing the ligand-binding domain of human and rat PPARα to the GAL4 DNA-binding domain.

  • Co-transfection: Co-transfect these chimeric receptor constructs with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase) into a suitable cell line.

  • Treatment: Treat the co-transfected cells with a range of this compound concentrations.

  • Assay: Measure the reporter gene activity as described in the luciferase reporter gene assay protocol.

  • Analysis: Determine the EC50 values for human and rat PPARα activation by this compound.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the key experimental procedures used to investigate the species-specific activity of this compound.

Western_Blot_Workflow start Hepatocyte Treatment protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking probing Antibody Probing blocking->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis

Workflow for Western Blot Analysis of ALT1.

Reporter_Assay_Workflow start Cell Transfection with Reporter Plasmids treatment Treatment with this compound start->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Activity Measurement lysis->luciferase_assay analysis Data Normalization and Analysis luciferase_assay->analysis

Workflow for Reporter Gene Assays.

Conclusion

The species-specific activity of this compound is a clear example of the importance of interspecies differences in drug metabolism and response. The significantly higher potency of this compound on human PPARα compared to its rat counterpart leads to the induction of ALT1 in human hepatocytes, an effect not observed in rats. This detailed understanding, derived from the experimental approaches outlined in this guide, is crucial for the accurate interpretation of preclinical data and the informed design of clinical trials for PPARα agonists. The provided methodologies and workflows serve as a valuable resource for researchers in the field of drug development and safety assessment.

References

AZD4619 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation. This technical guide provides an in-depth overview of the known downstream signaling pathways modulated by this compound. The primary focus is on its dual role as a lipid-lowering agent and an inducer of alanine (B10760859) aminotransferase 1 (ALT1) expression in humans, a species-specific effect. This document summarizes key quantitative data from clinical and preclinical studies, outlines detailed experimental methodologies for relevant assays, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: PPARα Agonism

This compound functions as a selective agonist for PPARα.[1][2] Upon binding, this compound induces a conformational change in the PPARα receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The potency of this compound is significantly higher for human PPARα compared to its rodent counterpart, which underlies the species-specific effects observed in clinical and preclinical studies.[3][4]

Table 1: Potency of this compound on Human and Rat PPARα
SpeciesReceptorEC50 (µM)
HumanPPARα0.10[3]
RatPPARα10.3[3]

Downstream Signaling Pathways

The downstream effects of this compound are a direct consequence of PPARα activation and the subsequent transcriptional regulation of its target genes. The two most prominently documented pathways are the intended pharmacological pathway related to lipid metabolism and a species-specific pathway leading to the induction of ALT1.

Lipid Metabolism and Triglyceride Reduction

A primary pharmacological effect of PPARα agonists, including this compound, is the reduction of plasma triglycerides.[3] This is achieved through the coordinated regulation of genes involved in multiple aspects of lipid homeostasis.

  • Fatty Acid Uptake and Oxidation: PPARα activation upregulates the expression of genes involved in the transport of fatty acids into cells (e.g., CD36) and their subsequent transport into mitochondria for β-oxidation (e.g., Carnitine Palmitoyltransferase 1 and 2 - CPT1/2). It also induces the expression of enzymes directly involved in the β-oxidation spiral.

  • Lipoprotein Metabolism: PPARα activation influences the levels of circulating lipoproteins. It increases the expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, components of High-Density Lipoprotein (HDL), which is associated with reverse cholesterol transport. Furthermore, it enhances the activity of Lipoprotein Lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL), and decreases the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This concerted action leads to a significant reduction in circulating triglycerides.

This compound Downstream Signaling in Lipid Metabolism cluster_lipid Lipid Metabolism Regulation This compound This compound PPARa_RXR PPARα/RXR Heterodimer This compound->PPARa_RXR binds & activates PPRE PPRE Binding PPARa_RXR->PPRE FA_Uptake Fatty Acid Uptake & Oxidation (CD36, CPT1/2) PPRE->FA_Uptake Upregulates Lipoprotein_Metabolism Lipoprotein Metabolism (LPL, ApoA-I/II, ApoC-III) PPRE->Lipoprotein_Metabolism Modulates Triglycerides Decreased Serum Triglycerides FA_Uptake->Triglycerides Increased catabolism Lipoprotein_Metabolism->Triglycerides Increased clearance

This compound signaling pathway in lipid metabolism.
Species-Specific Induction of Alanine Aminotransferase 1 (ALT1)

A notable downstream effect of this compound observed in humans is the asymptomatic elevation of serum alanine aminotransferase (ALT).[1][3] This has been attributed to the direct transcriptional induction of the ALT1 gene in hepatocytes.[3] This effect is not observed in rats, a discrepancy explained by the significantly lower potency of this compound for rat PPARα.[3][4]

The human ALT1 gene promoter contains a functional PPRE, which, upon binding of the this compound-activated PPARα/RXR heterodimer, leads to increased transcription of ALT1 mRNA and subsequent synthesis of the ALT1 protein.[3]

This compound-Mediated ALT1 Gene Induction in Humans This compound This compound hPPARa_RXR Human PPARα/RXR Heterodimer This compound->hPPARa_RXR binds & activates ALT1_PPRE ALT1 Gene PPRE hPPARa_RXR->ALT1_PPRE ALT1_mRNA Increased ALT1 mRNA Transcription ALT1_PPRE->ALT1_mRNA Induces ALT1_Protein Increased ALT1 Protein Synthesis ALT1_mRNA->ALT1_Protein Serum_ALT Elevated Serum ALT Levels ALT1_Protein->Serum_ALT leads to

This compound signaling pathway for ALT1 induction.

Quantitative Data Summary

Table 2: this compound Phase I Clinical Trial Data (Healthy Volunteers)
ParameterDosageObservation
Pharmacokinetics
Cmax (steady state)5 mg/day~0.40 µM[3]
Pharmacodynamics
Serum Triglycerides0.5 mg/day & 5 mg/day~30% decrease[3]
Serum ALT0.5 mg/dayElevated in 1 of 15 subjects[3]
5 mg/dayElevated in 5 of 15 subjects[3]
Table 3: this compound In Vitro Efficacy Data
AssayCell Type/SystemConcentrationResult
ALT1 Promoter ActivityHuman Hepatoma Cells (HuH-7)100 - 1000 nMStatistically significant increase[3]
ALT1 Protein ExpressionPrimary Human HepatocytesDose-dependentIncreased expression[3][5]
ALT1 Promoter ActivityRat Hepatoma Cells (MH1C1)10 - 10,000 nMNo change[3]
ALT1 Protein ExpressionPrimary Rat HepatocytesEquivalent to humanNo change[3]

Experimental Protocols

Western Blot for ALT1 Protein Expression

This protocol describes a representative method for assessing ALT1 protein expression in primary human hepatocytes following treatment with this compound.

  • Cell Culture and Treatment: Plate primary human hepatocytes in collagen-coated 6-well plates. After attachment, treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALT1 (e.g., rabbit anti-human ALT1) overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the ALT1 signal to the loading control.

Western Blot Experimental Workflow A Hepatocyte Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody (anti-ALT1, anti-loading control) F->G H Secondary Antibody (HRP) G->H I ECL Detection H->I J Image Analysis I->J

A representative Western Blot workflow.
ALT1 Promoter Luciferase Reporter Assay

This protocol outlines a method to quantify the effect of this compound on the transcriptional activity of the human ALT1 promoter.

  • Plasmid Constructs:

    • Reporter Plasmid: Clone the promoter region of the human ALT1 gene (containing the PPRE) upstream of a firefly luciferase gene in a suitable reporter vector.

    • Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.

  • Cell Culture and Transfection: Seed human hepatoma cells (e.g., HuH-7) in 24-well plates. Co-transfect the cells with the ALT1 promoter-reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for another 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially from each lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of promoter activity relative to the vehicle control.

PPARα-GAL4 Transactivation Assay

This assay is used to determine the specific potency of this compound on the PPARα receptor.

  • Plasmid Constructs:

    • Receptor Plasmid: A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of human or rat PPARα.

    • Reporter Plasmid: A plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

    • Control Plasmid: A Renilla luciferase plasmid for normalization.

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the GAL4-PPARα-LBD plasmid, the GAL4-UAS-luciferase reporter plasmid, and the Renilla control plasmid.

  • Compound Treatment: Treat the transfected cells with a range of this compound concentrations.

  • Luciferase Assay and Analysis: Perform a dual-luciferase assay as described in section 4.2. The resulting data will generate a dose-response curve from which the EC50 value can be calculated.

Conclusion

This compound is a selective PPARα agonist with well-defined downstream effects on lipid metabolism and a species-specific induction of ALT1 in humans. The triglyceride-lowering effects are consistent with the known roles of PPARα in regulating fatty acid and lipoprotein metabolism. The elevation in serum ALT is a direct consequence of the transcriptional activation of the ALT1 gene, a phenomenon not observed in preclinical rat models due to the lower potency of this compound for the rat PPARα receptor. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in understanding the molecular mechanisms of this compound.

References

Methodological & Application

Application Notes and Protocols: AZD4619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective inhibitor of Protein Kinase C theta (PKCθ), a key enzyme in the T-cell receptor (TCR) signaling pathway. Its investigation is primarily in the context of autoimmune diseases and oncology. This document provides detailed information on the solubility of this compound and standardized protocols for its preparation for in vitro and in vivo studies.

Physicochemical Properties

  • IUPAC Name: N-((4S)-4-(2-(2-amino-5-chloropyrimidin-4-yl)ethyl)-5,5-difluoromorpholin-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

  • Molecular Formula: C₁₉H₁₉ClF₅N₈O₂

  • Molecular Weight: 536.86 g/mol

  • Appearance: White to off-white solid

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental formulations. The following table summarizes the solubility data compiled from preclinical studies.

SolventConcentration (mM)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 5025Recommended for stock solutions.
Ethanol (100%)< 125Not recommended for primary stock.
Methanol< 525Limited solubility.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.125Practically insoluble. Requires a vehicle for aqueous solutions.
Propylene Glycol1025Can be used as a co-solvent.
Tween® 80525Can be used as a surfactant to improve aqueous solubility.

Note: It is always recommended to perform a small-scale solubility test before preparing large batches.

Experimental Protocols

Preparation of this compound for In Vitro Cell-Based Assays

This protocol describes the preparation of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640, DMEM)

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 5.37 mg of this compound powder and add it to the tared tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. This is your 10 mM stock solution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 1 year.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

    • Vortex the working solutions gently before adding them to the cell cultures.

Preparation of this compound for In Vivo Animal Studies (Oral Gavage)

This protocol outlines the preparation of an this compound formulation suitable for oral administration in rodent models.

Materials:

  • This compound powder

  • Vehicle components:

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Calibrated balance and pipettes

  • Sterile tubes

Protocol:

  • Prepare the Vehicle Solution:

    • In a sterile beaker, add 0.1 mL of Tween® 80 to 99.9 mL of sterile water and mix.

    • Slowly add 0.5 g of HPMC to the solution while stirring continuously with a magnetic stir bar.

    • Continue stirring until the HPMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution should be cooled to room temperature before adding the drug.

  • Formulate the this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of this compound per mouse.

    • Weigh out the required amount of this compound powder.

    • Triturate the this compound powder with a small amount of the vehicle to create a smooth paste. This can be done in a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.

    • Stir the final suspension for at least 30 minutes before administration to ensure uniformity.

  • Administration and Storage:

    • The suspension should be administered immediately after preparation.

    • Continuously stir the suspension during the dosing procedure to prevent the drug from settling.

    • This formulation is a suspension and is not suitable for long-term storage. It should be prepared fresh daily.

Visualizations

Signaling Pathway of this compound Inhibition

AZD4619_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR PKCtheta PKCθ TCR->PKCtheta Antigen Presentation CD28 CD28 CD28->PKCtheta NFAT NFAT Activation IL2 IL-2 Production NFAT->IL2 AP1 AP-1 Activation AP1->IL2 NFkB NF-κB Activation NFkB->IL2 PKCtheta->NFAT PKCtheta->AP1 PKCtheta->NFkB This compound This compound This compound->PKCtheta

Caption: Mechanism of action of this compound in T-cell signaling.

Experimental Workflow for In Vitro Preparation

InVitro_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute final Final Working Concentrations dilute->final treat Treat Cells final->treat

Caption: Workflow for preparing this compound for cell-based assays.

Disclaimer: This document is intended for research use only. The protocols provided are based on preclinical data and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for AZD4619: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective small molecule inhibitor with a complex chemical structure, making it susceptible to various environmental factors that can impact its stability and integrity. These application notes provide a comprehensive overview of the recommended storage conditions, handling procedures, and hypothetical protocols for assessing the stability of this compound. The information herein is intended to guide researchers in maintaining the quality of the compound and in developing robust analytical methods for its evaluation.

Storage and Handling

Proper storage and handling are critical to ensure the long-term stability and reliability of this compound. The following conditions are based on supplier recommendations.[1]

Shipping and Receiving

This compound is typically shipped at ambient temperatures as a non-hazardous chemical and is stable for several weeks under these conditions, including time spent in customs.[1] Upon receipt, the compound should be transferred to the recommended storage conditions as soon as possible.

Long-Term and Short-Term Storage

To maintain the integrity of this compound, it is essential to adhere to the specified storage conditions. The compound should be stored in a dry, dark environment.[1]

Table 1: Recommended Storage Conditions for this compound Solid Compound [1]

Storage DurationTemperatureAdditional Conditions
Short-Term (days to weeks)0 - 4 °CDry, protected from light
Long-Term (months to years)-20 °CDry, protected from light
Stock Solution Storage

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Once dissolved, stock solutions should also be stored under controlled conditions to minimize degradation.

Table 2: Recommended Storage Conditions for this compound Stock Solutions [1]

Storage DurationTemperatureAdditional Conditions
Short-Term (days to weeks)0 - 4 °CProtected from light
Long-Term (months)-20 °CProtected from light, aliquot to avoid freeze-thaw cycles

It is best practice to prepare fresh dilutions from the stock solution for each experiment. The shelf life of the solid compound is greater than two years if stored properly.[1]

Hypothetical Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following protocols are hypothetical and based on general principles outlined in ICH guidelines, as specific experimental data for this compound is not publicly available.

Experimental Protocol: Forced Degradation of this compound

This protocol outlines the stress conditions to be applied to this compound to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Expose to a dry heat of 105°C for 24 hours.

    • Allow to cool, then prepare a 100 µg/mL solution in the mobile phase for analysis.

  • Photolytic Degradation (Solution):

    • Expose a 100 µg/mL solution of this compound in the mobile phase to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the solution directly.

  • Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase that has not been subjected to any stress conditions.

Hypothetical Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase ultra-high-performance liquid chromatography (UPLC) method coupled with UV and mass spectrometry (MS) detection is proposed.

UPLC-UV/MS Method Protocol

Table 3: Proposed UPLC-UV/MS Method Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 254 nm (or optimal wavelength determined by UV scan)
MS Detection Electrospray Ionization (ESI), Positive Mode, Scan range m/z 100-1000

Potential Degradation Pathways

Based on the chemical structure of this compound, several functional groups are susceptible to degradation under stress conditions. The following diagram illustrates a hypothetical degradation pathway.

AZD4619_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Propanoic Acid Derivative) Hydrolysis_Product Ester Hydrolysis Product (Carboxylic Acid and Alcohol) This compound->Hydrolysis_Product H⁺/OH⁻ Oxidation_Product Sulfoxide/Sulfone Formation (at Thioether) This compound->Oxidation_Product [O] Photolysis_Product Aromatic Ring Modifications or Ether Cleavage This compound->Photolysis_Product

Caption: Hypothetical degradation pathways of this compound.

The thioether and ester functionalities are likely points of degradation through oxidation and hydrolysis, respectively. The aromatic rings and ether linkage may be susceptible to photolytic cleavage.

Experimental and Analytical Workflow

The following diagram outlines the logical workflow for conducting stability studies on this compound.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Bulk Material Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Stock_Solution Thermal Thermal Stress (Solid, 105°C) Start->Thermal Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Photo Photolytic Stress (ICH Q1B) Stock_Solution->Photo Analysis UPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data_Processing Data Processing and Peak Identification Analysis->Data_Processing Report Generate Stability Report Data_Processing->Report

Caption: Workflow for this compound stability testing.

Conclusion

While specific stability data for this compound is not extensively published, the information provided on storage and handling, coupled with the hypothetical protocols for forced degradation and analysis, offers a robust framework for researchers. Adherence to the recommended storage conditions is paramount for maintaining the compound's integrity. The proposed experimental designs and analytical methods provide a starting point for developing a comprehensive understanding of this compound's stability profile, which is a critical aspect of its development and use in research.

References

Application Notes and Protocols for AZD4619 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and reversible agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon activation by an agonist such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription.

This document provides detailed protocols for a cell-based assay to characterize the activity of this compound. The primary assay is a luciferase reporter assay in human hepatoma HepG2 cells, which provides a quantitative measure of PPARα activation. A secondary, confirmatory assay using quantitative PCR (qPCR) to measure the expression of downstream target genes is also described.

Signaling Pathway

The activation of PPARα by this compound initiates a signaling cascade that results in the transcription of genes involved in fatty acid metabolism.

PPARa_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Binding & Activation PPARa_active PPARα PPARa_inactive->PPARa_active Nuclear Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Nuclear Translocation PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR RXR_active->PPRE TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Transcriptional Activation mRNA mRNA TargetGenes->mRNA Transcription

Caption: this compound activates PPARα, leading to its heterodimerization with RXR and subsequent transcriptional activation of target genes.

Experimental Protocols

Primary Assay: PPARα Luciferase Reporter Assay

This assay quantifies the activation of PPARα by measuring the activity of a luciferase reporter gene under the control of a PPRE.

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • Reference PPARα agonist (e.g., GW7647)

  • DMSO (vehicle control)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Culture:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[1]

    • Passage cells every 3-4 days to maintain sub-confluent cultures.[2]

  • Cell Seeding:

    • The day before transfection, seed 4 x 10⁴ HepG2 cells per well in a 96-well plate in 100 µL of complete growth medium.[3]

    • Incubate overnight to allow for cell attachment.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM™ according to the manufacturer's protocol. A typical ratio is 100 ng of PPARα expression plasmid and 100 ng of PPRE-luciferase reporter plasmid per well.

    • Add the transfection complexes to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.1 nM to 10 µM.

    • Also prepare dilutions of a reference agonist (e.g., GW7647, 1 nM to 1 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%).

    • After the 24-hour transfection, replace the medium with 100 µL of the compound dilutions.

    • Incubate for an additional 18-24 hours.[3]

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to each well and measure the luminescence using a plate-reading luminometer.

Secondary Assay: qPCR for PPARα Target Gene Expression

This assay confirms the findings of the luciferase reporter assay by measuring the mRNA levels of known PPARα target genes.

Materials:

  • Treated cells from a parallel experiment to the primary assay (seeded in 6-well plates)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Treatment and RNA Extraction:

    • Seed HepG2 cells in 6-well plates and treat with various concentrations of this compound, a reference agonist, and a vehicle control for 24 hours.

    • Extract total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers specific for CPT1A, ACOX1, and GAPDH.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Experimental Workflow

AZD4619_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture HepG2 Cells Seed Seed Cells in Plates Culture->Seed Transfect Transfect with Plasmids (for Luciferase Assay) Seed->Transfect Treat Treat with this compound, Reference Agonist, Vehicle Transfect->Treat Luciferase Primary Assay: Luciferase Activity Measurement Treat->Luciferase qPCR Secondary Assay: Target Gene Expression (qPCR) Treat->qPCR Parallel Experiment DoseResponse Dose-Response Curve & EC50 Calculation Luciferase->DoseResponse FoldChange Fold Change in Gene Expression qPCR->FoldChange

Caption: A comprehensive workflow for the cell-based characterization of this compound.

Data Presentation

Quantitative data from the primary luciferase reporter assay should be presented in a dose-response curve, and the half-maximal effective concentration (EC₅₀) should be calculated. The EC₅₀ is the concentration of an agonist that gives a response halfway between the baseline and the maximum response.[4]

Table 1: Example Dose-Response Data for this compound in PPARα Luciferase Reporter Assay

This compound Concentration (nM)Log [this compound] (M)Mean Luminescence (RLU)% of Max Response
0 (Vehicle)-10,0000
0.1-1015,0005.6
1-935,00027.8
10-890,00088.9
100-7150,000155.6
1000-6180,000188.9
10000-5190,000200.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

The data can then be plotted with the log of the agonist concentration on the x-axis and the response on the y-axis to generate a sigmoidal dose-response curve, from which the EC₅₀ value can be determined using non-linear regression analysis.[5]

References

Application Notes and Protocols for AZD4619 In Vivo Dosing in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism.[1] Due to its mechanism of action, this compound and other PPARα agonists are investigated for their therapeutic potential in metabolic disorders. These application notes provide a framework for conducting in vivo studies with this compound in rodent models, based on available preclinical data for related compounds and general principles of in vivo pharmacology.

It is critical to note that publicly available literature does not contain specific dosing information for this compound in rodent efficacy models for specific diseases. However, a rat toxicity study has been mentioned in the literature, though without specific dose details for a therapeutic context.[1][2] A key consideration for dose selection is the reported species-specific difference in potency, with this compound being over 100-fold more potent on human PPARα compared to rat PPARα. This suggests that higher doses may be required in rodents to achieve a similar level of target engagement as in humans.

Data Presentation: Representative Dosing for PPARα Agonists in Rodents

The following table summarizes dosing information for other PPARα agonists used in rodent models from published preclinical studies. This data can serve as a starting point for dose-range finding studies with this compound.

CompoundSpeciesDose RangeRoute of AdministrationDosing FrequencyTherapeutic Area InvestigatedReference
FenofibrateMouse150 mg/kgOralDailyEthanol Withdrawal[3]
FenofibrateRat50 mg/kgOralDailyEthanol Conditioned Place Preference[3]
WY14643Mouse80 mg/kgIntraperitonealSingle DoseNicotine-induced Seizures[4]
Tesaglitazar (dual PPARα/γ agonist)Mouse1.5 mg/kgOralDailyEthanol Withdrawal[3]

Signaling Pathway

The diagram below illustrates the signaling pathway of PPARα, the molecular target of this compound.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) This compound->PPARa_RXR_inactive Binds and Activates CoR Co-repressor Complex PPARa_RXR_inactive->CoR Recruits PPARa_RXR_active PPARα-RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change Target_Genes Target Gene Transcription CoR->Target_Genes Represses Transcription PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_active->PPRE Binds to CoA Co-activator Complex PPARa_RXR_active->CoA Recruits PPRE->Target_Genes Initiates

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental Protocols

Protocol 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the tolerability and MTD of this compound in mice following daily oral administration for 14 days.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)

  • 8-10 week old male and female C57BL/6 mice

  • Oral gavage needles

  • Standard laboratory equipment for animal housing, weighing, and observation.

Methodology:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the study. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to treatment groups (n=5 per sex per group). Include a vehicle control group and at least 3-4 dose level groups of this compound. Based on data from other PPARα agonists, a starting dose range could be 10, 30, 100, and 300 mg/kg.

  • Formulation Preparation: Prepare a fresh formulation of this compound in the selected vehicle each day. Ensure the compound is uniformly suspended.

  • Dosing: Administer this compound or vehicle via oral gavage once daily for 14 consecutive days. The dosing volume should be consistent across all groups (e.g., 10 mL/kg).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • At the end of the study, collect blood for clinical chemistry analysis (including liver enzymes such as ALT and AST).

    • Conduct a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity, defined as no more than 10% body weight loss and no significant adverse findings in clinical observations or histopathology.

MTD_Study_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Group Allocation (Vehicle + 3-4 Dose Levels) Acclimatization->Grouping Dosing Daily Oral Dosing (14 days) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Endpoint Endpoint Analysis (Blood Chemistry, Necropsy, Histopathology) Monitoring->Endpoint MTD MTD Determination Endpoint->MTD

Caption: Workflow for a Maximum Tolerated Dose (MTD) Study.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To characterize the plasma concentration-time profile of this compound in rats after a single oral dose.

Materials:

  • This compound

  • Vehicle

  • 8-10 week old male Sprague-Dawley rats with jugular vein cannulation

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation: Use surgically prepared rats with jugular vein cannulas to facilitate serial blood sampling. Allow animals to recover from surgery for at least 48 hours.

  • Dosing: Administer a single oral dose of this compound to fasted rats (n=3-5 per group). A dose level selected from the MTD study (e.g., 30 mg/kg) can be used.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Oral bioavailability (F%) (requires data from an intravenous dose group).

PK_Study_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Data Analysis Dosing Single Oral Dose of this compound Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calc

Caption: Workflow for a Pharmacokinetic (PK) Study.

Conclusion

These application notes and protocols provide a general framework for initiating in vivo studies with this compound in rodent models. Due to the lack of specific public data on the in vivo efficacy dosing of this compound, researchers should perform careful dose-range finding studies. The significant species difference in potency between human and rat PPARα is a critical factor that must be considered in the design and interpretation of these preclinical experiments. The provided protocols for MTD and PK studies are essential preliminary steps for any subsequent efficacy studies.

References

AZD4619 Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and orally bioavailable agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and energy homeostasis. As a PPARα agonist, this compound holds therapeutic potential for the treatment of metabolic disorders. This document provides an overview of the available information on the administration of this compound in animal studies, including its mechanism of action, and guidance on experimental protocols.

It is important to note that while the mechanism of action of this compound is well-established, detailed quantitative data and specific protocols from in vivo animal studies are not extensively available in the public domain. The information presented herein is based on the current understanding of the compound and general principles of preclinical research.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid oxidation, lipid transport, and inflammation, leading to the compound's pharmacological effects.

Figure 1: this compound Signaling Pathway.

Data Presentation: Quantitative Data Summary

Detailed quantitative data from in vivo animal studies with this compound are not publicly available. The table below is a template that researchers can use to summarize their own experimental data for easy comparison.

ParameterSpeciesStrainSexRoute of Admin.Dose (mg/kg)VehicleFrequencyStudy DurationKey Findings
Pharmacokinetics Cmax, Tmax, AUC, t1/2
Efficacy e.g., Change in lipid levels
Toxicology e.g., Organ weights, histopathology
Biomarkers e.g., Gene expression changes

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are generalized protocols for the oral administration of a compound in a rodent model for pharmacokinetic and efficacy studies. These should be adapted based on the specific characteristics of this compound and the research question.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Workflow:

G A Acclimatize Rats (≥ 7 days) B Fast Rats Overnight (approx. 12h) A->B C Prepare this compound Formulation B->C D Administer Single Oral Dose (by gavage) C->D E Collect Blood Samples (e.g., 0, 0.5, 1, 2, 4, 8, 24h post-dose) D->E F Process Blood to Plasma E->F G Analyze Plasma Samples (LC-MS/MS) F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) G->H

Figure 2: Pharmacokinetic Study Workflow.

Procedure:

  • Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast animals overnight (with free access to water) before dosing to ensure consistent absorption.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The volume should be based on the animal's body weight (e.g., 5-10 mL/kg).

  • Blood Collection: Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate the key pharmacokinetic parameters.

Protocol 2: Multi-Dose Efficacy Study in a Disease Model

Objective: To evaluate the efficacy of this compound in a relevant animal model of metabolic disease.

Materials:

  • This compound

  • Vehicle

  • Disease model animals (e.g., diet-induced obese mice) and corresponding wild-type controls

  • Equipment for oral gavage

  • Equipment for measuring relevant efficacy endpoints (e.g., blood glucose, triglycerides, cholesterol)

  • Tissue collection supplies

Procedure:

  • Model Induction: Induce the disease phenotype in the experimental animals (if necessary).

  • Group Allocation: Randomly assign animals to treatment groups (vehicle control, different dose levels of this compound).

  • Dosing: Administer this compound or vehicle orally once daily for the duration of the study.

  • Monitoring: Monitor animal health, body weight, and food intake regularly.

  • Efficacy Measurements: At specified time points during the study, measure the primary efficacy endpoints.

  • Terminal Procedures: At the end of the study, collect terminal blood and tissue samples for further analysis (e.g., biomarker analysis, histopathology).

Important Considerations for Animal Studies with this compound

  • Species Selection: A critical finding is the species-specific effect of this compound on the induction of alanine (B10760859) aminotransferase-1 (ALT1). While it induces ALT1 in human hepatocytes, it does not have the same effect in rat hepatocytes. This highlights the importance of carefully selecting the animal model and exercising caution when extrapolating results to humans.

  • Vehicle Selection: The choice of vehicle for oral administration is crucial for ensuring consistent and maximal bioavailability. The vehicle should be non-toxic and capable of maintaining the compound in a stable and homogenous suspension.

  • Dose Selection: Dose levels for efficacy and toxicology studies should be determined based on preliminary dose-ranging studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

This compound is a promising PPARα agonist with a clear mechanism of action. While detailed public data on its in vivo administration is limited, the provided general protocols and considerations can guide researchers in designing and conducting their own animal studies. The species-specific effects of this compound underscore the necessity of careful experimental design and interpretation of results. Future research should aim to further characterize the in vivo profile of this compound to fully elucidate its therapeutic potential.

Application Notes and Protocols: AZD4619 in Primary Hepatocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in the regulation of gene transcription. By phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), CDK9 facilitates the transition from abortive to productive transcriptional elongation.[1] Inhibition of CDK9 by this compound leads to a reduction in the transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins such as Mcl-1.[1] This mechanism has positioned CDK9 inhibitors as promising therapeutic agents in oncology.[1][2]

The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.[3] Therefore, evaluating the effects of new chemical entities on primary human hepatocytes is a critical step in preclinical drug development.[3][4] Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic and physiological functions of the liver in vivo.[4][5] These application notes provide detailed protocols for assessing the impact of this compound on the viability, apoptosis, and cell cycle of primary hepatocytes in culture.

Mechanism of Action of this compound

This compound, as a selective CDK9 inhibitor, is hypothesized to exert its effects on primary hepatocytes by disrupting transcriptional regulation. The inhibition of CDK9-mediated phosphorylation of RNAPII is expected to lead to the downregulation of key survival proteins, potentially inducing cell cycle arrest and apoptosis.[1] Understanding this pathway is crucial for interpreting experimental outcomes.

Caption: Proposed mechanism of action of this compound in hepatocytes.

Data Presentation

The following tables present hypothetical data for the effects of this compound on primary hepatocyte viability, apoptosis, and cell cycle distribution. This data is for illustrative purposes to guide experimental design and interpretation.

Table 1: Effect of this compound on Primary Hepatocyte Viability (IC50)

CompoundTime PointIC50 (µM)
This compound24 hours25.8
This compound48 hours15.2
This compound72 hours8.7
Staurosporine (Control)24 hours1.5

Table 2: Induction of Apoptosis in Primary Hepatocytes by this compound (48 hours)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (0.1% DMSO)04.2 ± 0.82.1 ± 0.5
This compound515.7 ± 2.15.3 ± 1.0
This compound1028.9 ± 3.512.6 ± 1.8
This compound2545.3 ± 4.225.1 ± 3.3

Table 3: Cell Cycle Analysis of Primary Hepatocytes Treated with this compound (24 hours)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (0.1% DMSO)085.1 ± 3.28.5 ± 1.56.4 ± 1.1
This compound586.3 ± 2.97.1 ± 1.36.6 ± 1.0
This compound1088.5 ± 3.55.2 ± 0.96.3 ± 0.8
This compound2590.2 ± 4.13.9 ± 0.75.9 ± 0.6

Experimental Protocols

Protocol 1: Culture of Primary Human Hepatocytes

This protocol outlines the essential steps for thawing and culturing cryopreserved primary human hepatocytes.

Hepatocyte_Culture_Workflow Thaw 1. Rapidly thaw cryovial in 37°C water bath Transfer 2. Transfer to pre-warmed plating medium Thaw->Transfer Centrifuge1 3. Centrifuge at 50 x g for 5 minutes Transfer->Centrifuge1 Resuspend 4. Resuspend pellet in fresh plating medium Centrifuge1->Resuspend Count 5. Determine viability (Trypan Blue) Resuspend->Count Seed 6. Seed on collagen-coated plates Count->Seed Incubate 7. Incubate at 37°C, 5% CO2 (4-6 hours for attachment) Seed->Incubate Treat 8. Replace with medium containing this compound Incubate->Treat

Caption: Workflow for primary hepatocyte culture and treatment.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium (e.g., Williams' E Medium with supplements)

  • Hepatocyte culture medium

  • Collagen-coated cell culture plates

  • 37°C water bath

  • Sterile conical tubes

  • Centrifuge

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Pre-warm hepatocyte plating medium to 37°C.

  • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small amount of ice remains.

  • In a sterile hood, transfer the cell suspension to a conical tube containing pre-warmed plating medium.

  • Centrifuge the cells at 50 x g for 5 minutes at room temperature.[6]

  • Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.

  • Determine cell viability and concentration using the Trypan blue exclusion method.

  • Seed the hepatocytes onto collagen-coated plates at a density of 0.3 - 0.5 x 10^6 viable cells/mL.[6]

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

  • After 4-6 hours, once the cells have attached, carefully replace the plating medium with fresh culture medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).[6]

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of hepatocytes as an indicator of cell viability.[7]

Materials:

  • Hepatocytes cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Following the treatment period with this compound, remove the culture medium.

  • Add fresh culture medium containing MTT solution (1:10 dilution) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]

  • Carefully remove the MTT-containing medium.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Apoptosis_Assay_Workflow Treat_Cells 1. Treat hepatocytes with This compound Harvest 2. Harvest cells (including supernatant) Treat_Cells->Harvest Wash 3. Wash with cold PBS Harvest->Wash Resuspend_Buffer 4. Resuspend in Annexin V Binding Buffer Wash->Resuspend_Buffer Stain 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Buffer->Stain Incubate_Dark 6. Incubate for 15 min at room temperature in the dark Stain->Incubate_Dark Analyze 7. Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Hepatocytes cultured in a 6-well or 12-well plate

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells, including the culture supernatant which may contain detached apoptotic cells.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples promptly by flow cytometry.

Protocol 4: Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Hepatocytes cultured in a 6-well plate

  • Cold 70% ethanol (B145695)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat hepatocytes with this compound for the specified time (e.g., 24 hours).

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

  • Add PI staining solution and incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Application Notes and Protocols for Metabolic Studies of AZD4619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and orally bioavailable peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] PPARα is a nuclear receptor that functions as a key regulator of lipid and glucose metabolism. Activation of PPARα is known to upregulate the expression of genes involved in fatty acid uptake, transport, and oxidation in tissues with high metabolic rates such as the liver, heart, and skeletal muscle. This document provides a comprehensive set of protocols for the in vitro and in vivo investigation of the metabolic effects of this compound.

I. In Vitro Metabolic Studies in Hepatocytes

Objective: To characterize the direct effects of this compound on fatty acid oxidation, glucose uptake, and mitochondrial function in a human hepatocyte cell line (e.g., HepG2).

A. Experimental Workflow

cluster_setup Cell Culture and Treatment cluster_assays Metabolic Assays cluster_molecular Molecular Analysis start Seed HepG2 cells treat Treat with this compound (various concentrations) start->treat fao Fatty Acid Oxidation Assay (Seahorse XF) treat->fao gu Glucose Uptake Assay (2-NBDG) treat->gu mito Mitochondrial Respiration Assay (Seahorse XF) treat->mito gene Gene Expression Analysis (qPCR) treat->gene protein Protein Expression Analysis (Western Blot) treat->protein data Data Analysis and Interpretation fao->data Oxygen Consumption Rate (OCR) gu->data Fluorescence Intensity mito->data OCR, ECAR gene->data mRNA levels protein->data Protein levels

Figure 1: Experimental workflow for in vitro metabolic studies of this compound in hepatocytes.

B. Protocols

1. Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer

  • Principle: This assay measures the oxygen consumption rate (OCR) of cells in the presence of long-chain fatty acids (e.g., palmitate) to determine the rate of fatty acid oxidation.

  • Protocol:

    • Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (0.5 mM).

    • Wash the cells with the FAO assay medium.

    • Add the FAO assay medium containing different concentrations of this compound or vehicle control to the wells.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1-3 hours.

    • Just before the assay, add the palmitate-BSA substrate to the appropriate ports of the sensor cartridge.

    • Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol to measure OCR.

    • (Optional) Inject etomoxir (B15894) (a CPT1 inhibitor) to confirm that the observed respiration is dependent on fatty acid oxidation.

2. Glucose Uptake Assay using 2-NBDG

  • Principle: This assay uses a fluorescently labeled glucose analog, 2-NBDG, to measure the rate of glucose uptake into cells.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and grow overnight.

    • The next day, treat the cells with experimental compounds (this compound) or vehicle control in glucose-free culture medium for a predetermined time.

    • Ten minutes before the end of the treatment, add 2-NBDG to a final concentration of 100-200 µg/ml in glucose-free medium.

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Measure the fluorescence of the internalized 2-NBDG using a fluorescence plate reader (excitation/emission = 485/535 nm).

3. Mitochondrial Respiration Assay (Cell Mito Stress Test) using Seahorse XF Analyzer

  • Principle: This assay measures key parameters of mitochondrial function by monitoring OCR in response to the sequential injection of mitochondrial inhibitors.

  • Protocol:

    • Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Treat cells with this compound for the desired duration.

    • Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

    • Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Measure OCR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

4. Gene Expression Analysis by qPCR

  • Principle: Quantitative PCR is used to measure the mRNA expression levels of PPARα target genes involved in fatty acid metabolism.

  • Protocol:

    • Treat HepG2 cells with this compound for 24 hours.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

5. Protein Expression Analysis by Western Blot

  • Principle: Western blotting is used to detect and quantify the protein levels of key metabolic enzymes.

  • Protocol:

    • Treat HepG2 cells with this compound for 48 hours.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., CPT1A, ACOX1, p-AMPK, total AMPK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

C. Expected Quantitative Data Summary
AssayParameter MeasuredExpected Effect of this compound
Fatty Acid Oxidation Oxygen Consumption Rate (OCR)Increase
Glucose Uptake 2-NBDG FluorescenceNo significant change or slight decrease
Mitochondrial Respiration Basal and Maximal RespirationIncrease
Gene Expression (qPCR) mRNA levels of CPT1A, ACOX1, PDK4Upregulation
Protein Expression (Western Blot) Protein levels of CPT1A, ACOX1Increase

II. In Vivo Metabolic Studies in a Rodent Model of Dyslipidemia

Objective: To evaluate the effects of oral administration of this compound on lipid metabolism and glucose homeostasis in a diet-induced obese mouse model.

A. Experimental Workflow

cluster_model Animal Model and Treatment cluster_in_vivo_assays In-Life Measurements cluster_ex_vivo_assays Terminal Analyses start Induce obesity in mice (High-Fat Diet) treat Oral administration of this compound (daily for 4 weeks) start->treat bw Body Weight and Food Intake treat->bw blood Blood Glucose and Insulin treat->blood lipids Plasma Lipids (Triglycerides, Cholesterol) treat->lipids liver_tg Liver Triglyceride Content treat->liver_tg gene_protein Gene and Protein Expression (Liver and Muscle) treat->gene_protein data Data Analysis and Interpretation bw->data Weekly measurements blood->data Fasting and fed states lipids->data Terminal blood collection liver_tg->data Terminal tissue collection gene_protein->data Terminal tissue collection

Figure 2: Experimental workflow for in vivo metabolic studies of this compound in a rodent model.

B. Protocols

1. Animal Model and Treatment

  • Use a suitable rodent model of dyslipidemia, such as C57BL/6J mice fed a high-fat diet for 8-12 weeks.

  • Administer this compound or vehicle control orally once daily for 4 weeks.

  • Monitor body weight and food intake weekly.

2. Blood Glucose and Plasma Lipid Analysis

  • Measure fasting blood glucose from tail vein blood at baseline and at the end of the study.

  • At termination, collect blood via cardiac puncture for the analysis of plasma triglycerides, total cholesterol, HDL, and LDL using commercially available kits.

3. Liver Triglyceride Quantification

  • Principle: This assay measures the amount of triglycerides present in liver tissue.

  • Protocol:

    • At the end of the study, harvest and weigh a portion of the liver.

    • Homogenize the liver tissue in a suitable buffer.

    • Extract lipids from the homogenate.

    • Quantify the triglyceride content in the lipid extract using a colorimetric or fluorometric assay kit.

    • Normalize the triglyceride content to the liver tissue weight.

4. Gene and Protein Expression Analysis (Liver and Muscle)

  • Harvest liver and skeletal muscle (e.g., gastrocnemius) at the end of the study.

  • Perform qPCR and Western blot analysis as described in the in vitro section to measure the expression of key metabolic genes and proteins.

C. Expected Quantitative Data Summary
ParameterMeasurementExpected Effect of this compound
Body Weight GramsNo significant change or slight decrease
Plasma Lipids mg/dLDecrease in triglycerides and total cholesterol
Blood Glucose mg/dLNo significant change or slight improvement in glucose tolerance
Liver Triglycerides mg/g tissueDecrease
Gene Expression (Liver) Fold change in mRNA levelsUpregulation of CPT1A, ACOX1
Protein Expression (Muscle) Fold change in protein levelsIncrease in CPT1B

III. PPARα Signaling Pathway

This compound, as a PPARα agonist, is expected to activate the PPARα signaling pathway. Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their increased transcription.

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa_RXR_inactive PPARα/RXR This compound->PPARa_RXR_inactive Binds PPARa_RXR_active This compound-PPARα/RXR Complex PPARa_RXR_inactive->PPARa_RXR_active Activation PPRE PPRE PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->TargetGenes Initiates FAO_up Increased Fatty Acid Oxidation TargetGenes->FAO_up Lipid_down Decreased Plasma Lipids FAO_up->Lipid_down

Figure 3: Simplified signaling pathway of this compound via PPARα activation.

Disclaimer

These application notes and protocols are intended for research purposes only. The specific experimental conditions, including cell lines, animal models, and reagent concentrations, may require optimization. It is recommended that researchers consult relevant literature and perform pilot studies to validate these protocols for their specific applications.

References

Measuring the In Vitro Efficacy of AZD4619: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation. Activation of PPARα signaling has been investigated for its therapeutic potential in various diseases. These application notes provide a comprehensive guide to measuring the in vitro efficacy of this compound, with detailed protocols for assessing its effects on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action: PPARα Signaling Pathway

This compound functions by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of PPARα activation can vary depending on the cell type and context, potentially influencing pathways involved in cell growth, differentiation, and apoptosis.

PPARa_Signaling_Pathway PPARα Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_inactive Inactive PPARα This compound->PPARa_inactive Binds and Activates PPARa_active Active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_active->PPARa_RXR_complex RXR_active->PPARa_RXR_complex PPRE PPRE (DNA) PPARa_RXR_complex->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Regulates Biological_Effects Biological Effects (e.g., Cell Cycle Arrest, Apoptosis) Target_Gene->Biological_Effects

Caption: this compound activates PPARα, leading to the regulation of target gene transcription.

Experimental Protocols

The following are detailed protocols for assessing the in vitro efficacy of this compound. It is recommended to perform these assays in a panel of relevant cell lines to obtain a comprehensive understanding of the compound's activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium (B1200493) iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • This compound

  • Target cell line(s)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

Materials:

  • This compound

  • Target cell line(s)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison across different cell lines, concentrations, and time points.

Table 1: Cell Viability (IC50 Values)

Cell LineIncubation Time (h)This compound IC50 (µM)
Cell Line A24Data
48Data
72Data
Cell Line B24Data
48Data
72Data

Table 2: Cell Cycle Distribution (% of Cells)

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlCell Line ADataDataData
This compound (X µM)Cell Line ADataDataData
Vehicle ControlCell Line BDataDataData
This compound (X µM)Cell Line BDataDataData

Table 3: Apoptosis Induction (% of Cells)

TreatmentCell LineViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle ControlCell Line ADataDataDataData
This compound (X µM)Cell Line ADataDataDataData
Vehicle ControlCell Line BDataDataDataData
This compound (X µM)Cell Line BDataDataDataData

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize the experimental conditions, including cell seeding density, compound concentrations, and incubation times, for their specific cell lines and experimental goals.

References

AZD4619: A Potent and Selective Tool for Human PPARα Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4619 is a potent, selective, and reversible agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, making it a key therapeutic target for dyslipidemia and metabolic syndrome. This compound serves as a valuable research tool for elucidating the downstream effects of PPARα activation, particularly in human-relevant systems. A noteworthy characteristic of this compound is its species-specific activity, demonstrating significantly higher potency on human PPARα compared to its rodent counterpart. This attribute makes it an especially useful tool for studies focusing on human metabolic pathways.

Mechanism of Action

As a PPARα agonist, this compound binds to and activates the PPARα protein. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of a suite of genes involved in fatty acid transport, binding, and oxidation, as well as lipoprotein metabolism.

Species-Specific Activity

A critical consideration when using this compound as a research tool is its differential activity between species. Studies have shown that this compound is over 100-fold more potent in activating human PPARα compared to rat PPARα.[1] This was demonstrated in studies where this compound induced the expression of the Alanine (B10760859) Aminotransferase 1 (ALT1) gene and protein in human primary hepatocytes in a dose-dependent manner, an effect not observed in rat hepatocytes.[1] This species selectivity underscores the importance of using human-derived cells or humanized animal models for studies with this compound to ensure translational relevance.

Data Presentation

While specific EC50 values and comprehensive dose-response curves for this compound are not widely available in the public domain, the following tables provide an example of how to structure and present quantitative data when characterizing a PPARα agonist like this compound.

Table 1: In Vitro Activity of this compound on Human PPARα

ParameterValueCell SystemAssay Type
EC50 [Insert Value] nM[e.g., HEK293T]Luciferase Reporter Assay
Maximal Efficacy [Insert Value]%[e.g., HEK293T]Luciferase Reporter Assay
Target Gene Induction (e.g., CPT1A) [Insert Fold Change]Primary Human HepatocytesqPCR
Target Gene Induction (e.g., PDK4) [Insert Fold Change]Primary Human HepatocytesqPCR

Table 2: In Vivo Effects of this compound on Plasma Lipids in a Humanized Mouse Model

Treatment GroupDose (mg/kg)Change in Triglycerides (%)Change in HDL-C (%)Change in LDL-C (%)
Vehicle Control 0[Insert Value][Insert Value][Insert Value]
This compound [e.g., 1][Insert Value][Insert Value][Insert Value]
This compound [e.g., 5][Insert Value][Insert Value][Insert Value]
This compound [e.g., 10][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: In Vitro PPARα Activation using a Luciferase Reporter Assay

This protocol describes how to determine the potency and efficacy of this compound in activating human PPARα in a cell-based reporter assay.

Materials:

  • Human cell line (e.g., HEK293T, HepG2)

  • Human PPARα expression vector

  • PPRE-driven luciferase reporter vector

  • Transfection reagent

  • Cell culture medium (DMEM with 10% FBS)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the human PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: After 24 hours of transfection, replace the medium with the prepared this compound dilutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized data as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Protocol 2: Analysis of PPARα Target Gene Expression in Primary Human Hepatocytes

This protocol details the treatment of primary human hepatocytes with this compound to measure the induction of target gene expression.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated cell culture plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PPARα target genes (e.g., CPT1A, PDK4, ACSL5) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Hepatocyte Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Treatment: Treat the hepatocytes with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers for the target genes and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Protocol 3: In Vivo Evaluation of this compound on Lipid Metabolism in Mice

This protocol provides a general framework for assessing the in vivo efficacy of this compound on plasma lipid profiles in a mouse model. A humanized mouse model expressing human PPARα would be most appropriate.

Materials:

  • Humanized PPARα mice (or other appropriate strain)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Plasma lipid analysis kits (for triglycerides, HDL-C, LDL-C)

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the study.

  • Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg this compound).

  • Compound Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 14 days).[2][3]

  • Blood Collection: At the end of the treatment period, collect blood samples from the mice (e.g., via retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Lipid Analysis: Analyze the plasma samples for triglyceride, HDL-C, and LDL-C levels using commercial assay kits.

  • Data Analysis: Compare the plasma lipid levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) PPARa_inactive PPARα (Inactive) This compound->PPARa_inactive Binds & Activates PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_active->PPRE Heterodimerizes with RXR & Binds to PPRE TargetGenes Target Genes (e.g., CPT1A, PDK4, ACSL5) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation & Improved Lipid Profile Proteins->Metabolic_Effects

Caption: PPARα Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Reporter_Assay PPARα Luciferase Reporter Assay EC50 Determine EC50 & Efficacy Reporter_Assay->EC50 Hepatocyte_Assay Primary Human Hepatocyte Assay Gene_Expression Measure Target Gene Expression (qPCR) Hepatocyte_Assay->Gene_Expression Animal_Model Humanized PPARα Mouse Model EC50->Animal_Model Proceed to In Vivo Studies Dosing Oral Gavage with This compound Animal_Model->Dosing Lipid_Analysis Plasma Lipid Analysis Dosing->Lipid_Analysis Efficacy_Assessment Assess In Vivo Efficacy Lipid_Analysis->Efficacy_Assessment

Caption: Experimental Workflow for this compound Research.

References

Troubleshooting & Optimization

Troubleshooting AZD4619 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AZD4619

This technical support center provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with small molecule inhibitors, with a focus on compounds like this compound.

Note on Compound Identity

Publicly available data identifies this compound as a PPARα receptor agonist.[1][2] However, inquiries regarding insolubility and signaling pathways in a cancer research context often relate to kinase inhibitors. It is possible this query pertains to a different AstraZeneca compound, such as a CDK9 inhibitor. The following troubleshooting advice is broadly applicable to hydrophobic small molecule inhibitors and uses the Cyclin-Dependent Kinase 9 (CDK9) pathway as a relevant example for a cancer therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of a hydrophobic inhibitor like this compound?

A1: For most non-peptide organic small molecules intended for in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] Always use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.

Q2: My compound precipitated immediately after I added the DMSO stock to my aqueous cell culture medium. Why did this happen?

A2: This common phenomenon is often called "crashing out."[3] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer or medium. The drastic change in solvent polarity lowers the compound's solubility limit, causing it to precipitate out of the solution.[3][4]

Q3: How can I prevent my compound from precipitating when preparing my working solution in cell culture media?

A3: Several techniques can help maintain solubility:

  • Pre-warm the Media: Warming your cell culture media to 37°C can help increase the solubility of the compound.[5]

  • Rapid Dispersion: Add the DMSO stock solution dropwise into the vortexing or rapidly mixing culture medium. This avoids localized high concentrations of the compound that can initiate precipitation.[5]

  • Intermediate Dilutions: Instead of diluting a high-concentration stock (e.g., 10 mM) directly into the medium, perform serial dilutions in pure DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.

  • Lower Final Concentration: The most direct way to avoid precipitation is to reduce the final working concentration of the compound in your assay.[4]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture should be kept as low as possible. A general guideline is to keep the concentration below 0.5%, with an ideal target at or below 0.1%.[3] Always run a vehicle control with the same final DMSO concentration to distinguish the effects of the compound from those of the solvent.[6]

Q5: My compound will not fully dissolve in DMSO, even after vortexing. What should I do?

A5: If a compound is difficult to dissolve in DMSO at room temperature, you can try gentle warming or sonication.

  • Gentle Warming: Warm the solution to 37°C (or up to 50°C for very difficult compounds) in a water bath.[5][7] Be cautious, as excessive heat can degrade some compounds.

  • Sonication: Use a water bath sonicator for 5-10 minutes to help break up compound aggregates and facilitate dissolution.[5]

Compound Properties and Solubility Data

This table summarizes typical properties for a hydrophobic small molecule inhibitor. Users should always refer to the Certificate of Analysis (CofA) provided by the supplier for batch-specific data.

ParameterValueNotes
Molecular Weight ( g/mol ) 514.65 (for this compound)[1]Crucial for accurate molar concentration calculations.
Appearance White to off-white solidVisual confirmation of compound integrity.
Recommended Solvent DMSO[1]Use high-purity, anhydrous grade for stock solutions.
Aqueous Solubility Very low / InsolubleTypical for hydrophobic small molecule inhibitors.
Storage (Powder) -20°C or -80°C, long-term[1]Protect from light and moisture.
Storage (Stock Solution) -20°C or -80°C[8]Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a critical first step for ensuring accurate and reproducible experimental results.[8]

Materials:

  • Small molecule inhibitor powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Work in a clean, sterile environment, such as a laminar flow hood, especially if the solution will be used in cell-based assays. Allow the compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Briefly centrifuge the vial to ensure all powder is at the bottom. Accurately weigh the desired amount of powder using an analytical balance.

  • Calculation: Calculate the volume of DMSO required. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L)) For example, to make a 10 mM (0.01 M) stock of a 1 mg (0.001 g) compound with a MW of 514.65 g/mol : Volume (L) = 0.001 g / (514.65 g/mol * 0.01 mol/L) = 0.0001943 L = 194.3 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the powder. Cap the vial securely.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved.[8] If dissolution is incomplete, use a brief session in a water bath sonicator or gentle warming to 37°C.[5]

  • Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, light-protected tubes. Store aliquots at -20°C or -80°C.[6]

Protocol 2: Preparing Working Solutions and Avoiding Precipitation

This protocol outlines the dilution of the DMSO stock into aqueous cell culture medium.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. Crucially, add the DMSO stock to the medium, not the other way around. [5]

  • Mix Immediately: As you add the stock solution, ensure the medium is being mixed, either by gentle vortexing or by repeated pipetting. This rapid dispersion is key to preventing precipitation.[5]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium. This is essential for distinguishing the compound's effects from any solvent effects.[6]

  • Final Check: Before adding to cells, visually inspect the final working solution for any signs of precipitation or cloudiness.

Visual Guides and Diagrams

Troubleshooting Workflow for Compound Insolubility

The following diagram outlines the steps to take when encountering compound precipitation in your experiments.

G start Start: Compound Precipitates in Aqueous Medium q1 Is the final DMSO concentration >0.5%? start->q1 sol1 Action: Prepare a more concentrated DMSO stock to reduce the volume added to the medium. q1->sol1 Yes q2 Was the medium pre-warmed to 37°C? q1->q2 No sol1->q2 sol2 Action: Always pre-warm aqueous solutions before adding the compound stock. q2->sol2 No q3 How was the stock added to the medium? q2->q3 Yes sol2->q3 sol3 Action: Add stock dropwise to the medium while vortexing or mixing vigorously. q3->sol3 Slowly or without mixing q4 Still Precipitating? q3->q4 Rapidly with vigorous mixing sol3->q4 sol4 Action: Lower the final working concentration of the compound. q4->sol4 Yes end_node Solution Found: Proceed with Experiment q4->end_node No sol4->end_node

Troubleshooting workflow for compound precipitation.
Simplified CDK9 Signaling Pathway

As many oncology drugs target cellular transcription, this diagram illustrates the role of CDK9, a common therapeutic target. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[9] It promotes gene transcription by phosphorylating negative elongation factors (DSIF, NELF) and the C-Terminal Domain (CTD) of RNA Polymerase II, allowing it to transition from a paused state to productive elongation.[9][10]

G cluster_0 Promoter Region cluster_1 Gene Body DNA Gene DNA RNAPII_paused RNA Polymerase II (Paused) DSIF_NELF DSIF / NELF RNAPII_paused->DSIF_NELF Blocked by RNAPII_elongating RNA Polymerase II (Elongating) RNAPII_paused->RNAPII_elongating Pause Release CDK9 CDK9 / P-TEFb (Active Kinase) CDK9->RNAPII_paused Phosphorylates CTD Ser2 CDK9->DSIF_NELF Phosphorylates Inhibitor CDK9 Inhibitor (e.g., AZD4573) Inhibitor->CDK9 Inhibits mRNA mRNA Transcript RNAPII_elongating->mRNA Produces

Simplified pathway of CDK9-mediated transcriptional elongation.

References

Optimizing AZD4619 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZD4619 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor. In cancer cells, activation of PPARα by this compound can lead to various anti-tumor effects, including:

  • Inhibition of Cell Proliferation: PPARα activation can interfere with signaling pathways crucial for cancer cell growth.

  • Induction of Apoptosis (Programmed Cell Death): this compound can trigger the apoptotic cascade in cancer cells.

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, preventing cancer cells from dividing.

The specific effects of this compound are dependent on the cell type and the concentration of the compound used.

Q2: How should I prepare and store a stock solution of this compound?

Proper preparation and storage of your this compound stock solution are critical for obtaining consistent and reliable experimental results.

Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for minimal solvent addition to your cell culture medium, reducing the risk of solvent-induced toxicity.

  • Dissolution: To dissolve the compound, add the appropriate volume of DMSO to the this compound powder. Gentle vortexing or sonication in a water bath can aid in complete dissolution. Ensure the solution is clear before use.

Storage:

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles, which can degrade the compound.

  • Temperature: Store the aliquots at -20°C or -80°C for long-term stability.

  • Light Protection: Protect the stock solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.

Q3: What is the recommended starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint being measured (e.g., cell viability, apoptosis, cell cycle arrest). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

A general starting point for a dose-response study would be to use a range of concentrations from nanomolar (nM) to micromolar (µM). Based on the activity of other PPARα agonists, a broad range such as 0.1, 1, 10, 50, and 100 µM could be a good starting point for initial screening experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or No Effect of this compound

  • Possible Cause:

    • Incorrect Concentration: The concentration used may be too low to elicit a response or too high, leading to non-specific toxicity.

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Cell Line Insensitivity: The chosen cell line may not express sufficient levels of PPARα or may have downstream signaling defects that make it resistant to this compound.

    • Solvent Issues: The final concentration of DMSO in the culture medium may be too high, causing cellular stress or interfering with the assay.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay.

    • Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new vial of the compound.

    • Verify PPARα Expression: Confirm that your cell line expresses PPARα using techniques like Western blotting or RT-qPCR.

    • Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments.

Issue 2: High Variability Between Replicates

  • Possible Cause:

    • Uneven Cell Seeding: Inconsistent cell numbers in different wells can lead to variability in the results.

    • Incomplete Compound Dissolution: If the this compound stock solution is not fully dissolved, the actual concentration in the wells may vary.

    • Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound in the wells.

    • Edge Effects in Multi-Well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth.

  • Troubleshooting Steps:

    • Ensure a Single-Cell Suspension: Before seeding, ensure that your cells are in a single-cell suspension to get a uniform cell number in each well.

    • Visually Inspect Stock Solution: Always check your stock solution for any precipitates before use. If precipitates are present, gently warm and vortex the solution to ensure it is fully dissolved.

    • Use Calibrated Pipettes: Ensure that your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

    • Minimize Edge Effects: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

Issue 3: Unexpected Cell Death or Morphology Changes

  • Possible Cause:

    • Compound Toxicity: High concentrations of this compound may induce non-specific cytotoxicity.

    • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Contamination: Bacterial or fungal contamination can cause cell death and morphological changes.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range of this compound for your cell line.

    • Check Solvent Concentration: Ensure the final solvent concentration is below the toxic threshold for your cells.

    • Check for Contamination: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh stock of cells.

Experimental Protocols & Data Presentation

To aid in your experimental design, we provide detailed methodologies for key experiments and a structured table for summarizing quantitative data.

Quantitative Data Summary
Cell LineAssayThis compound Concentration (µM)Incubation Time (hours)Observed Effect
Example: MCF-7Cell Viability (MTT)0.1 - 10024, 48, 72IC50 = 25 µM at 48h
Example: PC-3Apoptosis (Annexin V)10, 25, 5048Dose-dependent increase in apoptosis
Example: HCT116Cell Cycle (PI Staining)10, 2524G1 phase arrest at 25 µM

Note: The data in this table is for illustrative purposes only. You must determine the optimal conditions for your specific cell line and experimental setup.

Detailed Methodologies

1. Cell Viability Assay (MTT Protocol)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining Protocol)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis (Propidium Iodide Staining Protocol)

  • Cell Seeding and Treatment: Seed cells and treat with this compound and a vehicle control as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

PPAR_Alpha_Signaling_Pathway This compound This compound PPARa PPARα This compound->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Gene Expression PPRE->Target_Genes regulates Biological_Effects Biological Effects (↓ Proliferation, ↑ Apoptosis, Cell Cycle Arrest) Target_Genes->Biological_Effects

PPARα Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dose_Response Perform Dose-Response (e.g., 0.1 - 100 µM) Prep_Stock->Dose_Response Seed_Cells Seed Cells in Appropriate Plates Seed_Cells->Dose_Response Incubate Incubate for Desired Time Dose_Response->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Incubate->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

General Experimental Workflow for this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Conc Verify this compound Concentration Start->Check_Conc Yes Optimize Optimize Assay Parameters Start->Optimize No, but want to improve Check_Stock Check Stock Solution (Age, Storage) Check_Conc->Check_Stock Check_Cells Assess Cell Health & PPARα Expression Check_Stock->Check_Cells Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol Check_Protocol->Optimize

Troubleshooting Logic for this compound Experiments.

Technical Support Center: Investigating Off-Target Effects of AZD5153

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that the query for AZD4619, a PPARα receptor agonist[1][2], may be a conflation with AZD5153 , a BRD4 inhibitor investigated in oncology[3][4][5]. The context of investigating off-target effects in cancer research strongly aligns with a compound like AZD5153. This guide will therefore focus on AZD5153 and the broader class of BET (Bromodomain and Extra-Terminal) inhibitors.

This technical support center provides troubleshooting guides, FAQs, and experimental protocols for researchers, scientists, and drug development professionals investigating the off-target effects of the BRD4 inhibitor, AZD5153.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with AZD5153.

Question / Issue Possible Cause & Troubleshooting Steps
Why am I observing a phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with or stronger than expected from BRD4 inhibition alone? 1. Off-Target Kinase Inhibition: Although AZD5153 is a BRD4 inhibitor, it may have activity against unintended kinases.       • Action: Perform a broad kinase screen (e.g., KINOMEscan) to identify potential off-target kinases. 2. Inhibition of Other BET Family Members: AZD5153 may inhibit other bromodomain-containing proteins (e.g., BRD2, BRD3, BRDT).       • Action: Use orthogonal methods like cellular thermal shift assay (CETSA) or chemical proteomics to confirm engagement with other BET proteins in your cellular model. 3. Pathway Compensation: Inhibition of BRD4 can lead to the activation of compensatory signaling pathways.       • Action: Perform RNA-seq or proteomic analysis to identify upregulated pathways.
My cell line shows unexpected toxicity at concentrations where BRD4 is not fully inhibited. What should I investigate? 1. Off-Target Cytotoxicity: The observed toxicity may be due to an off-target effect unrelated to BRD4.       • Action: Test the effect of a structurally distinct BRD4 inhibitor. If the toxicity is not replicated, it is likely an off-target effect specific to AZD5153's chemical scaffold. 2. Cell-Specific Dependencies: Your cell line might be uniquely sensitive to the partial inhibition of a specific off-target.       • Action: Compare toxicity profiles across multiple cell lines to determine if the effect is widespread or isolated.
How can I confirm that a suspected off-target is being engaged by AZD5153 in my cells? 1. Direct Target Engagement: You need to confirm that AZD5153 is physically interacting with the putative off-target protein in a cellular context.       • Action 1 (CETSA): Perform a Cellular Thermal Shift Assay. Target engagement by AZD5153 will stabilize the protein, leading to a higher melting temperature.       • Action 2 (Pulldown Assays): Use biotinylated versions of AZD5153 (if available) or chemical proteomics to pull down interacting proteins from cell lysates.

Frequently Asked Questions (FAQs)

Question Answer
What is the primary mechanism of action for AZD5153? AZD5153 is a potent and reversible inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with specific activity against BRD4[3][5]. BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of critical oncogenes like c-MYC[5]. By inhibiting BRD4, AZD5153 disrupts oncogenic transcriptional programs, leading to anti-tumor activity.
What are the known on-target and potential off-target related adverse effects of AZD5153? In clinical studies, AZD5153 has been associated with adverse events that are considered class effects for BET inhibitors. These include fatigue, diarrhea, and notably, thrombocytopenia (low platelet count)[3][6]. While thrombocytopenia is linked to the on-target inhibition of BET proteins in megakaryocytes, severe or unexpected toxicities could also arise from off-target effects.
What are best practices for designing experiments to distinguish on-target vs. off-target effects? 1. Use an Orthogonal Compound: Employ a structurally different BRD4 inhibitor. A phenotype that persists with both compounds is likely on-target. 2. Chemical Negative Control: Use a close structural analog of AZD5153 that is inactive against BRD4. If this analog produces the phenotype, the effect is off-target and independent of BRD4. 3. Rescue Experiments: If the phenotype is caused by downregulation of a specific gene (e.g., c-MYC), attempt to rescue the phenotype by re-expressing that gene. Failure to rescue may indicate off-target involvement. 4. Dose-Response Correlation: Correlate the dose-response of the observed phenotype with the dose-response of on-target BRD4 engagement (e.g., c-MYC repression). A significant deviation suggests off-target activity.

Quantitative Data Summary

The most common method for evaluating off-target kinase effects is through large-scale screening panels. While specific data for AZD5153 is proprietary, the following table illustrates how results from such a screen are typically presented. Data is often shown as "% Inhibition at a fixed concentration" or as dissociation constants (Kd).

Table 1: Illustrative Off-Target Profile for a Hypothetical Kinase Inhibitor at 1µM

Kinase TargetFamily% Inhibition @ 1µMSelectivity Score (S-Score)
BRD4 (On-Target) BET 99% N/A
CDK9CMGC85%10
LCKTK62%35
FYNTK55%35
PLK1STE15%>100
MEK1STE8%>100

Note: This table is for illustrative purposes only. The Selectivity Score is a method to quantify promiscuity; a lower score indicates higher off-target activity.

Detailed Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling (Biochemical Assay)

This protocol outlines the general steps for using a commercial service like KINOMEscan™ or scanEDGE℠[7][8][9].

Objective: To identify unintended kinase targets of AZD5153 in a purified, cell-free system.

Methodology: Competition Binding Assay.

  • Compound Preparation:

    • Dissolve AZD5153 in 100% DMSO to a stock concentration of 10 mM.

    • Provide the required volume (typically 20-50 µL) to the service provider.

  • Assay Principle:

    • The assay measures the ability of AZD5153 to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases (typically >400).

    • The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates successful competition by AZD5153.

  • Execution (Performed by Service Provider):

    • AZD5153 is screened at a standard concentration (e.g., 1 µM or 10 µM) against the kinase panel.

    • Binding interactions are calculated as a percentage of the DMSO control (% Inhibition).

  • Data Analysis:

    • Results are provided as a list of kinases and their corresponding % inhibition.

    • "Hits" are typically defined as kinases inhibited above a certain threshold (e.g., >50% or >80%).

    • Follow-up dose-response experiments are performed for initial hits to determine the dissociation constant (Kd), which measures binding affinity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of a suspected off-target by AZD5153 within intact cells.

Methodology: Ligand-induced thermal stabilization of a target protein.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a relevant concentration of AZD5153 (e.g., 1 µM) for 1-2 hours.

  • Heating Gradient:

    • Harvest the cells and resuspend them in a suitable buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermocycler.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis (Western Blot):

    • Collect the supernatant (soluble fraction).

    • Quantify total protein concentration and normalize all samples.

    • Analyze the abundance of the suspected off-target protein in each sample using standard Western Blotting protocols with a specific antibody.

  • Data Analysis:

    • For each temperature, compare the band intensity of the target protein in the AZD5153-treated sample versus the vehicle control.

    • Plot the percentage of soluble protein against temperature for both conditions. A rightward shift in the melting curve for the AZD5153-treated sample indicates target engagement and stabilization.

Mandatory Visualizations

Signaling & Off-Target Pathway Diagram

AZD5153_Pathway cluster_epigenetics Epigenetic Regulation cluster_transcription Transcriptional Control (On-Target) cluster_off_target Potential Off-Target Effects cluster_phenotype Cellular Phenotype AZD5153 AZD5153 BRD4 BRD4 AZD5153->BRD4 Inhibits OffTargetKinase Off-Target Kinase (e.g., CDK9) AZD5153->OffTargetKinase Inhibits? OtherBET Other BET Proteins (BRD2, BRD3) AZD5153->OtherBET Inhibits? cMYC c-MYC Gene Transcription Transcription Elongation BRD4->Transcription Promotes AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Binds Apoptosis Apoptosis cMYC->Apoptosis Suppression Leads to CellCycleArrest Cell Cycle Arrest cMYC->CellCycleArrest Suppression Leads to Transcription->cMYC Activates Toxicity Unexpected Toxicity OffTargetKinase->Toxicity Off_Target_Workflow A Unexpected Phenotype or Toxicity Observed B Step 1: Biochemical Screen (e.g., KINOMEscan) A->B Hypothesize Off-Target Effect C Identify Potential Off-Target 'Hits' B->C Analyze Data D Step 2: Orthogonal Validation C->D Validate Hits E Use Structurally Different BRD4 Inhibitor D->E F Use Inactive Chemical Control D->F G Step 3: Cellular Target Engagement (e.g., CETSA, Proteomics) E->G If Phenotype is Specific to AZD5153 I Phenotype is Likely On-Target E->I If Phenotype is Replicated F->G H Confirm Off-Target Interaction in Cells G->H If Engagement Confirmed

References

Technical Support Center: AZD4619 and Potential Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential cytotoxicity of AZD4619, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic potential of this compound?

A1: Currently, there is limited publicly available data specifically detailing the cytotoxic profile of this compound across various cell lines. As a PPARα agonist, its effects on cell viability are expected to be context-dependent, varying with the cell type, expression levels of PPARα, and experimental conditions. Some studies on other PPARα agonists have shown induction of apoptosis in certain cancer cell lines, while in other contexts, particularly in rodent hepatocytes, long-term activation has been associated with hepatocellular proliferation. Therefore, direct cytotoxicity testing in the specific cell line of interest is crucial.

Q2: What is the primary mechanism through which PPARα agonists like this compound might induce cytotoxicity?

A2: The potential cytotoxic effects of PPARα agonists are often linked to the induction of apoptosis. Activation of PPARα can lead to the regulation of various genes involved in cell cycle control and apoptosis. One proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins, mitochondrial dysfunction, and subsequent activation of the caspase cascade.

Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity?

A3: Specific off-target activities of this compound have not been extensively reported in publicly accessible literature. As with any small molecule inhibitor, off-target effects are possible and could contribute to observed cytotoxicity. Comprehensive off-target profiling using techniques such as kinase panels or cell-based arrays would be necessary to definitively identify any such activities.

Q4: What are the typical concentration ranges I should use when first evaluating this compound cytotoxicity?

A4: Without specific IC50 data for this compound, it is recommended to perform a dose-response study over a wide range of concentrations. A starting point could be a logarithmic dilution series from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help in determining the cytotoxic concentration range for your specific cell line.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Possible Cause 3: Compound precipitation at high concentrations.

    • Solution: Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system (ensuring appropriate vehicle controls).

Issue 2: No cytotoxicity observed even at high concentrations.

  • Possible Cause 1: Low PPARα expression in the cell line.

    • Solution: Verify the expression of PPARα in your cell line of interest using techniques like qPCR or western blotting. Cell lines with low or absent PPARα expression may be insensitive to the on-target effects of this compound.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Cytotoxic effects may be time-dependent. Consider extending the incubation period with this compound (e.g., 48 or 72 hours) and perform a time-course experiment.

  • Possible Cause 3: Rapid metabolism of the compound.

    • Solution: If the cell line has high metabolic activity, the effective concentration of this compound may decrease over time. Consider replenishing the compound with fresh media during longer incubation periods.

Issue 3: Discrepancy between different cytotoxicity assays.

  • Possible Cause: Different assays measure different cellular parameters.

    • Solution: Understand the principle of each assay. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell death measured by an LDH release assay (membrane integrity) or a caspase activity assay (apoptosis). Using multiple assays that measure different endpoints can provide a more comprehensive picture of the cytotoxic mechanism.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following tables present hypothetical data for illustrative purposes. These tables are based on typical results that might be expected for a PPARα agonist being evaluated for cytotoxicity.

Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines after 72-hour treatment.

Cell LineCancer TypePPARα ExpressionHypothetical IC50 (µM)
HepG2Hepatocellular CarcinomaHigh15.2
MCF-7Breast CancerModerate28.5
A549Lung CancerLow> 100
PANC-1Pancreatic CancerModerate45.7

Table 2: Hypothetical Results of a Multi-Parametric Cytotoxicity Analysis in HepG2 cells treated with this compound for 48 hours.

This compound Conc. (µM)Cell Viability (MTT Assay, % of Control)Membrane Integrity (LDH Release, % of Max)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.52.1 ± 0.81.0 ± 0.1
195.2 ± 5.13.5 ± 1.21.2 ± 0.2
1068.7 ± 6.215.8 ± 2.52.8 ± 0.4
2545.3 ± 4.835.2 ± 3.14.5 ± 0.6
5021.9 ± 3.562.1 ± 5.46.2 ± 0.8
1008.1 ± 2.185.7 ± 6.36.8 ± 0.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.

Mandatory Visualizations

PPARa_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound PPARa PPARα This compound->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) PPARa_RXR->PPRE Binds to Bcl2 Bcl-2 (Anti-apoptotic) Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Caspase9 Pro-caspase-9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 ActiveCaspase9->Caspase3 Activates Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes Gene_Repression Gene Repression PPRE->Gene_Repression Leads to Gene_Repression->Bcl2 Downregulation of Mito->Caspase9 Cytochrome c release activates

Caption: PPARα-mediated apoptosis signaling pathway.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Line cell_culture Cell Culture & Seeding (96-well plate) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Necrosis) incubation->ldh_assay caspase_assay Caspase Assay (Apoptosis) incubation->caspase_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: Experimental workflow for assessing cytotoxicity.

Technical Support Center: AZD4619 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and scientists encountering unexpected phenotypes in mice treated with AZD4619. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed unexpected weight loss in our this compound-treated mice that was not anticipated based on the compound's primary mechanism. How should we investigate this?

A1: Unexpected weight loss is a significant finding that requires a systematic investigation. As this compound is a PPARα receptor agonist, some metabolic effects are expected. However, if the weight loss is greater than anticipated or accompanied by other clinical signs, consider the following troubleshooting steps:

  • Confirm Dosing Accuracy: Verify the formulation, concentration, and administration of this compound. Errors in dosing can lead to exaggerated pharmacological effects or toxicity.

  • Monitor Food and Water Intake: Quantify daily food and water consumption. PPARα activation can influence metabolism and satiety. A significant decrease in intake could be a primary cause of weight loss.

  • Assess for Gastrointestinal Distress: Observe the mice for signs of diarrhea, abnormal feces, or bloating. Gastrointestinal upset can lead to reduced nutrient absorption and weight loss.

  • Evaluate for Dehydration: Check for signs of dehydration, such as skin tenting and reduced urine output.

  • Perform a Gross Necropsy and Histopathology: If the weight loss is severe or persistent, a pathological examination of key organs (liver, kidneys, intestines, etc.) can help identify any underlying organ toxicity.

Q2: Our mice are showing signs of lethargy and reduced activity after this compound administration. Is this a known effect?

A2: While not a commonly reported specific phenotype for this compound in preclinical models based on available literature, lethargy can be a general indicator of adverse effects. Here’s how to troubleshoot this observation:

  • Rule out Hypoglycemia: Given the metabolic nature of PPARα agonists, measure blood glucose levels to rule out hypoglycemia, which can cause lethargy.

  • Check for Anemia: Perform a complete blood count (CBC) to assess for anemia, which can lead to reduced oxygen-carrying capacity and fatigue.

  • Monitor Body Temperature: Hypothermia can be a sign of systemic toxicity.

  • Behavioral Assessment: Utilize standardized behavioral tests (e.g., open field test) to quantify the reduction in activity and compare it to a control group. This provides objective data on the severity of the phenotype.

Q3: We have noted a significant elevation in liver enzymes (ALT/AST) in our treated mice. How do we determine if this is an expected pharmacological effect or a sign of hepatotoxicity?

A3: this compound is a PPARα agonist, and the liver is a primary target organ. PPARα activation is known to induce the expression of genes involved in fatty acid metabolism, which can sometimes lead to changes in liver enzyme levels. A study has shown that the PPARα agonist this compound induces alanine (B10760859) aminotransferase-1 (ALT1) gene and protein expression in human hepatocytes, which correlates with serum ALT levels, but this effect was not observed in rat hepatocytes.[1] This species-specific difference is crucial to consider.

To differentiate between an adaptive response and toxicity, consider the following:

  • Dose-Response Relationship: Evaluate if the enzyme elevation is dose-dependent. A steep dose-response curve may suggest a toxicological effect.

  • Histopathology: A thorough histopathological examination of the liver is critical. Look for signs of hepatocellular necrosis, inflammation, steatosis, or other pathological changes. The absence of significant histological findings may suggest an adaptive response.

  • Monitor Other Liver Function Markers: Assess other markers of liver function, such as bilirubin (B190676) and albumin, to get a more complete picture of liver health.

Data Presentation

Table 1: Troubleshooting Unexpected Phenotypes in this compound Treated Mice

Observed Phenotype Potential Cause Recommended Action
Unexpected Weight Loss Inaccurate DosingVerify formulation, concentration, and administration.
Reduced Food/Water IntakeQuantify daily consumption.
Gastrointestinal DistressObserve for diarrhea, abnormal feces.
DehydrationCheck for skin tenting, reduced urine output.
Organ ToxicityPerform gross necropsy and histopathology.
Lethargy/Reduced Activity HypoglycemiaMeasure blood glucose levels.
AnemiaPerform a complete blood count (CBC).
HypothermiaMonitor body temperature.
General MalaiseConduct standardized behavioral assessments.
Elevated Liver Enzymes (ALT/AST) On-Target PPARα ActivationEvaluate dose-response.
HepatotoxicityPerform liver histopathology.
Assess other liver function markers (bilirubin, albumin).

Experimental Protocols

Protocol 1: Comprehensive In-Life Monitoring of Mice Treated with this compound

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the start of the study.

  • Baseline Data Collection:

    • Record individual body weights for 3 consecutive days before the first dose.

    • Measure baseline food and water consumption for 3 consecutive days.

    • Collect baseline blood samples for hematology and clinical chemistry analysis.

    • Perform a baseline behavioral assessment (e.g., open field test).

  • Dosing:

    • Prepare this compound formulation fresh daily, unless stability data supports longer storage.

    • Administer the compound at the same time each day.

    • Include a vehicle-treated control group.

  • Daily Monitoring:

    • Record body weights daily.

    • Perform a detailed clinical observation of each animal, noting any changes in posture, activity, fur condition, and feces/urine.

    • Measure food and water consumption daily.

  • Weekly Monitoring:

    • Collect blood samples for interim analysis of key parameters (e.g., liver enzymes, glucose).

  • Terminal Procedures:

    • At the end of the study, collect a terminal blood sample.

    • Perform a gross necropsy, recording the appearance of all major organs.

    • Collect key organs (liver, kidneys, spleen, heart, etc.) for histopathological analysis. Weigh the liver and kidneys.

Visualizations

AZD4619_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds RXR RXR PPARa->RXR Heterodimerizes with HSP HSP PPARa->HSP Dissociates from Complex PPARα-RXR Complex PPARa->Complex RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Metabolic_Effects Metabolic Effects (e.g., Fatty Acid Oxidation) Gene_Expression->Metabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound as a PPARα agonist.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Step1 Verify Dosing and Administration Start->Step1 Step2 Conduct Detailed Clinical Observations Step1->Step2 Step3 Collect Samples for Analysis (Blood, Tissue) Step2->Step3 Step4 Compare with Vehicle Control Group Step3->Step4 Step5 Consult Literature for Class Effects (PPARα) Step4->Step5 Step6 Is it an On-Target Exaggerated Effect? Step5->Step6 Step7 Consider Off-Target Effects or Toxicity Step6->Step7 No Step8 Design Follow-up Studies Step6->Step8 Yes Step7->Step8

Caption: General workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: Investigating Drug-Induced Hepatomegaly in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general information and troubleshooting advice for researchers encountering hepatomegaly in rodent models during preclinical drug development. There is no publicly available information to suggest that AZD4619 causes hepatomegaly. The content provided here is for informational purposes and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: We observed a dose-dependent increase in liver weight (hepatomegaly) in our rodent study. What are the potential causes?

An increase in liver weight can be due to several factors, including:

  • Hepatocellular Hypertrophy: An increase in the size of individual liver cells, often an adaptive response to increased metabolic load (e.g., induction of drug-metabolizing enzymes).

  • Hepatocellular Hyperplasia: An increase in the number of liver cells.

  • Inflammation: Infiltration of immune cells in response to cellular injury.

  • Steatosis (Fatty Liver): Accumulation of lipids within hepatocytes.[1]

  • Edema or Vascular Congestion: Fluid accumulation or increased blood volume in the liver.

  • Neoplasia: The development of tumors.

Q2: What are the critical first steps to characterize the observed hepatomegaly?

The initial investigation should involve a combination of clinical pathology and histopathology to determine the underlying cause. Key steps include:

  • Serum Biochemistry: Analyze serum or plasma for established biomarkers of liver injury.

  • Histopathological Examination: Process liver tissues for microscopic evaluation to identify cellular changes.

  • Dose-Response and Time-Course Assessment: Evaluate if the hepatomegaly is dependent on the dose and duration of treatment.

  • Reversibility Studies: Include recovery groups in your study design to determine if the liver changes resolve after cessation of treatment.

Q3: Which serum biomarkers should we analyze to assess liver function and injury?

A standard panel of liver function tests is recommended. It's also beneficial to include newer, more specific biomarkers if available.

  • Hepatocellular Injury: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). ALT is considered more specific to the liver.

  • Cholestasis (impaired bile flow): Alkaline Phosphatase (ALP) and Total Bilirubin (TBIL).

  • Overall Liver Function: Albumin and Total Protein.

For a more in-depth investigation, consider analyzing emerging biomarkers that can provide mechanistic insights:

  • Mitochondrial Injury: Glutamate Dehydrogenase (GLDH).

  • Specific Hepatocellular Leakage: Arginase-1 (ARG1) and Sorbitol Dehydrogenase (SDH).

  • Apoptosis: Keratin-18 (K18) fragments.

  • Sensitive and Specific Liver Injury: MicroRNA-122 (miR-122).

Troubleshooting Guides

Issue 1: Elevated ALT/AST levels without significant histopathological findings.

Possible Causes:

  • Early or Mild Injury: The biochemical changes may precede observable morphological changes.

  • Adaptive Response: Minor, transient leakage from hepatocytes due to metabolic stress rather than overt necrosis.

  • Extra-hepatic Source: AST is also present in muscle and red blood cells. Consider muscle injury or hemolysis as potential sources.

Troubleshooting Steps:

Caption: Troubleshooting workflow for elevated transaminases without histopathological correlates.

Issue 2: Observed hepatomegaly with normal or only mildly elevated liver enzymes.

Possible Causes:

  • Hepatocellular Hypertrophy: An adaptive response to increased metabolic demand, which is not necessarily associated with cellular injury.

  • Steatosis (Fatty Liver): Lipid accumulation may not cause significant enzyme leakage in its early stages.

  • Phospholipidosis: Accumulation of phospholipids (B1166683) within lysosomes, which can increase organ weight.

Troubleshooting Steps:

Caption: Diagnostic workflow for hepatomegaly with minimal enzyme elevation.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate how to structure and present findings from a preclinical rodent study investigating a compound that induces hepatomegaly.

Table 1: Liver Function Test Parameters

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
ALT (U/L) 35 ± 542 ± 7150 ± 25450 ± 60
AST (U/L) 60 ± 875 ± 10250 ± 40700 ± 90
ALP (U/L) 150 ± 20160 ± 22180 ± 30210 ± 35
Total Bilirubin (mg/dL) 0.2 ± 0.050.2 ± 0.060.3 ± 0.080.5 ± 0.1
Statistically significant difference from control (p < 0.05)

Table 2: Organ Weight and Histopathological Findings

ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
Absolute Liver Weight (g) 8.5 ± 0.59.0 ± 0.612.5 ± 1.015.0 ± 1.2
Liver-to-Body Weight Ratio (%) 3.4 ± 0.23.6 ± 0.25.0 ± 0.46.0 ± 0.5
Hepatocellular Necrosis NoneMinimalMild, CentrilobularModerate, Centrilobular
Hepatocellular Hypertrophy NoneMinimalMildModerate
Steatosis (Microvesicular) NoneNoneMildModerate
Inflammatory Infiltrates NoneMinimalMildModerate
* Statistically significant difference from control (p < 0.05)

Experimental Protocols

Protocol 1: Liver Function Panel in Rodent Serum/Plasma
  • Sample Collection: Collect whole blood via cardiac puncture or other appropriate method into serum separator tubes or EDTA tubes for plasma.

  • Sample Processing: For serum, allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. For plasma, centrifuge immediately at 2,000 x g for 10 minutes at 4°C.

  • Analysis: Use an automated clinical chemistry analyzer to measure ALT, AST, ALP, and Total Bilirubin according to the manufacturer's instructions. Ensure the analyzer is calibrated for rodent samples.

  • Data Expression: Report results in standard units (e.g., U/L for enzymes, mg/dL for bilirubin) as mean ± standard deviation (SD) or standard error of the mean (SEM).

Protocol 2: Histopathological Evaluation (H&E Staining)
  • Tissue Collection: At necropsy, excise the liver and record its weight.

  • Fixation: Place a section of a liver lobe (e.g., the left lateral lobe) in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) baths, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize sections in xylene and rehydrate through graded alcohols to water.

    • Stain with Hematoxylin (e.g., Mayer's or Harris's) for 3-5 minutes to stain nuclei blue/purple.

    • Rinse in water.

    • Differentiate with 1% acid alcohol to remove excess stain.

    • "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute).

    • Counterstain with Eosin Y for 1-3 minutes to stain cytoplasm and extracellular matrix pink/red.

  • Dehydration and Mounting: Dehydrate the stained sections through graded alcohols, clear in xylene, and coverslip using a permanent mounting medium.

  • Evaluation: A board-certified veterinary pathologist should examine the slides microscopically for features such as necrosis, apoptosis, inflammation, steatosis, and hypertrophy.

Protocol 3: TUNEL Assay for Apoptosis in Liver Tissue
  • Sample Preparation: Use formalin-fixed, paraffin-embedded liver sections as prepared for H&E staining.

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections as described above.

  • Permeabilization: Incubate sections with Proteinase K solution (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.

  • TUNEL Reaction:

    • Incubate the sections with Equilibration Buffer.

    • Add the TdT reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled dUTP, and incubate for 60 minutes at 37°C in a humidified chamber. This allows TdT to label the 3'-OH ends of fragmented DNA.

  • Detection:

    • Stop the reaction and wash the slides.

    • Apply Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes.

    • Add DAB (3,3'-Diaminobenzidine) substrate. The HRP enzyme will catalyze the DAB to produce a dark brown precipitate at the site of apoptosis.

  • Counterstaining and Analysis: Lightly counterstain with Hematoxylin to visualize the nuclei of non-apoptotic cells. Apoptotic cells will have dark brown stained nuclei. Quantify the number of TUNEL-positive cells per field of view.

Mechanistic Pathway Diagram

DILI_Pathway cluster_Hepatocyte Hepatocyte cluster_StressResponse Cellular Stress & Injury cluster_Outcome Organ-Level Outcome Drug Test Compound Metabolite Reactive Metabolite Drug->Metabolite CYP450 Metabolism Drug->Metabolite Mitochondria Mitochondrial Dysfunction Metabolite->Mitochondria Metabolite->Mitochondria ER ER Stress Metabolite->ER Metabolite->ER OxidativeStress Oxidative Stress (ROS) Mitochondria->OxidativeStress Mitochondria->OxidativeStress Apoptosis Apoptosis (Caspase Activation) ER->Apoptosis ER->Apoptosis Necrosis Necrosis OxidativeStress->Necrosis OxidativeStress->Necrosis Inflammation Inflammation Apoptosis->Inflammation Apoptosis->Inflammation Necrosis->Inflammation Necrosis->Inflammation EnzymeRelease Enzyme Release (ALT/AST) Necrosis->EnzymeRelease Necrosis->EnzymeRelease Hepatomegaly Hepatomegaly Inflammation->Hepatomegaly Inflammation->Hepatomegaly

Caption: Potential mechanisms leading to drug-induced hepatomegaly.

References

Technical Support Center: Interpreting Elevated ALT Levels with AZD4619

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals working with AZD4619. It provides guidance on interpreting and managing elevated alanine (B10760859) aminotransferase (ALT) levels observed during pre-clinical and clinical studies.

Troubleshooting Guide

Issue: Elevated ALT Levels Observed in Human Subjects

Researchers using this compound, a selective peroxisome proliferator-activated receptor α (PPARα) agonist, may observe an increase in serum ALT levels in human subjects.[1] This phenomenon was noted in a Phase I clinical trial where oral administration of this compound led to elevated aminotransferase levels.[1] It is crucial to differentiate between a direct hepatotoxic event and a pharmacological effect of the compound.

Table 1: Summary of Phase I Clinical Trial Data for this compound and ALT Elevation [1]

Dosage GroupNumber of Subjects with Increased Aminotransferase LevelsTotal Number of Subjects
0.5 mg daily115
5 mg daily515

Data from a 21-day study in healthy individuals.

Experimental Protocols

1. Protocol for Monitoring Liver Function in Human Subjects

  • Objective: To monitor for potential drug-induced liver injury (DILI) during treatment with this compound.

  • Procedure:

    • Collect baseline blood samples to determine liver function, including ALT, aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TB).

    • During the study, collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly).

    • If a subject shows an ALT level greater than 3 times the upper limit of normal (ULN), increase the frequency of monitoring to every 2-5 days.[2]

    • If ALT levels exceed 8 times the ULN, or are greater than 5 times the ULN for three weeks, or if ALT is greater than 3 times the ULN and total bilirubin is greater than 2 times the ULN, the administration of this compound should be stopped.[3]

    • In case of drug discontinuation, continue to monitor liver function until ALT levels return to baseline.

2. Protocol for Investigating the Mechanism of ALT Elevation (In Vitro)

  • Objective: To determine if this compound induces ALT1 gene expression in human hepatocytes.

  • Methodology:

    • Cell Culture: Culture primary human hepatocytes.

    • Treatment: Treat hepatocytes with varying concentrations of this compound (e.g., 0.01 to 10 µM) for a specified period (e.g., 24-48 hours).[1]

    • RNA Isolation and qRT-PCR: Isolate total RNA from the hepatocytes and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the ALT1 gene.

    • Western Blot Analysis: Prepare protein lysates from the treated hepatocytes and perform Western blot analysis to detect and quantify ALT1 protein expression.

    • Reporter Gene Assay: Transfect human hepatocyte cell lines with a luciferase reporter vector containing the human ALT1 gene promoter. Treat the transfected cells with this compound and measure luciferase activity to assess promoter activation.[1]

Frequently Asked Questions (FAQs)

Q1: Is the elevation in ALT levels with this compound indicative of liver damage?

A1: Not necessarily. While elevated ALT is a standard biomarker for liver injury, studies on this compound suggest that the increase in serum ALT levels in humans may be due to a pharmacological effect rather than direct hepatotoxicity.[1][4] Specifically, this compound has been shown to activate the human ALT1 gene at the transcriptional level through its action as a PPARα agonist.[1] This leads to increased ALT1 protein expression and subsequent release into the serum.

Q2: Why are elevated ALT levels observed in humans but not in rats treated with this compound?

A2: This species-specific difference is attributed to the differential potency of this compound on human versus rat PPARα.[1] In vitro studies have demonstrated that this compound is significantly more potent at activating human PPARα compared to its rat counterpart.[1] Consequently, this compound induces ALT1 gene and protein expression in human hepatocytes but not in rat hepatocytes at the tested concentrations.[1]

Q3: What steps should be taken if a significant elevation in ALT is observed in a clinical trial participant?

A3: Prompt action is crucial. The study drug should be interrupted if a participant's ALT levels reach predefined thresholds, such as ≥8 times the upper limit of normal (ULN), or ≥5 times the ULN for more than two weeks.[3][5] A thorough investigation should be initiated to rule out other potential causes of liver injury, such as viral hepatitis, alcohol consumption, or concomitant medications.[6] Liver function tests should be monitored closely until they return to baseline.[2]

Q4: Can this compound be restarted after ALT levels have normalized?

A4: The decision to restart this compound after ALT normalization should be made with extreme caution and on a case-by-case basis. If an alternative cause for the ALT elevation is identified and resolved, restarting the drug may be considered.[5] However, if the elevation is strongly suspected to be drug-induced, a rechallenge is generally not recommended due to the risk of more severe liver injury.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective agonist for the peroxisome proliferator-activated receptor α (PPARα).[1][7][8] PPARα is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.

Visualizations

AZD4619_Signaling_Pathway cluster_extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to ALT1_Gene ALT1 Gene PPRE->ALT1_Gene Activates Transcription ALT1_mRNA ALT1 mRNA ALT1_Gene->ALT1_mRNA Transcription ALT1_Protein ALT1 Protein ALT1_mRNA->ALT1_Protein Translation Serum_ALT Elevated Serum ALT ALT1_Protein->Serum_ALT Released into Serum

Caption: Signaling pathway of this compound leading to elevated serum ALT levels in humans.

ALT_Investigation_Workflow start Elevated ALT Observed in Subject stop_drug Interrupt this compound Administration start->stop_drug monitor Increase Frequency of Liver Function Tests stop_drug->monitor investigate Investigate Alternative Causes of Liver Injury (e.g., viral hepatitis, alcohol) monitor->investigate alternative_cause Alternative Cause Identified? investigate->alternative_cause alt_normalized ALT Levels Normalized? consider_restart Consider Restarting This compound with Caution alt_normalized->consider_restart Yes dili_suspected Suspected Drug-Induced Liver Injury (DILI) alt_normalized->dili_suspected No alternative_cause->consider_restart Yes alternative_cause->dili_suspected No continue_monitoring Continue Monitoring Until Resolution consider_restart->continue_monitoring dili_suspected->continue_monitoring continue_monitoring->alt_normalized

Caption: Experimental workflow for investigating elevated ALT levels during this compound treatment.

References

Technical Support Center: Minimizing Variability in AZD4619 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the selective PPARα agonist, AZD4619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and reversible agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Its mechanism of action involves binding to and activating PPARα, a nuclear receptor that acts as a ligand-dependent transcription factor. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2] Key processes regulated by PPARα include lipid metabolism, fatty acid oxidation, and inflammation.[2][3]

Q2: What are the common sources of variability in cell-based assays using small molecule inhibitors like this compound?

A2: Variability in cell-based assays with small molecule inhibitors can arise from several factors:

  • Compound Stability and Solubility: The stability and solubility of the compound in assay media can affect its effective concentration.[4]

  • Cell Health and Passage Number: The health, passage number, and confluency of the cells can significantly impact their response to treatment.

  • Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, and pipetting techniques can lead to inconsistent results.[5]

  • Off-Target Effects: At higher concentrations, small molecules may bind to unintended targets, leading to unexpected biological responses.

  • Batch-to-Batch Variation: Differences between batches of reagents, including the compound itself, can introduce variability.

Q3: Are there any known species-specific effects of this compound that I should be aware of?

A3: Yes, a notable species-specific effect of this compound has been observed regarding the induction of alanine (B10760859) aminotransferase (ALT). In a clinical trial, this compound caused an increase in serum ALT levels in humans, which is a common biomarker for liver injury. However, this effect was not observed in rats.[1] This difference is attributed to the PPARα-specific activation of the human ALT1 gene at the transcriptional level, a mechanism that does not occur in rats.[1] This highlights the importance of using human-relevant cell models or species when studying the effects of this compound on liver-related endpoints.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves

Symptoms:

  • High variability between replicate wells.

  • Shifting EC50 values between experiments.

  • Lack of a clear sigmoidal curve.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Instability/Precipitation Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[4]
Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Ensure even cell distribution by gently rocking the plate after seeding.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media to maintain humidity.
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation period for observing the desired effect.
Cell Health Variability Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Issue 2: No or Weak Downstream Signal (e.g., Target Gene Expression)

Symptoms:

  • No significant change in the expression of known PPARα target genes (e.g., CPT1A, ACOX1) after this compound treatment.

  • Weak or absent signal in Western blot for downstream pathway proteins.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low PPARα Expression in Cell Line Verify the expression level of PPARα in your chosen cell line using RT-qPCR or Western blot. Select a cell line known to have robust PPARα expression (e.g., HepG2, primary hepatocytes).
Sub-optimal this compound Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration for your specific cell line and endpoint.
Insufficient Incubation Time The transcriptional response to PPARα activation can take several hours. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak response time.
Poor Antibody Quality (Western Blot) Validate the primary antibody for your target protein using positive and negative controls. Optimize antibody dilution and incubation conditions.
Sample Degradation Use fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
Issue 3: Suspected Off-Target Effects

Symptoms:

  • Unexpected cellular toxicity at concentrations where the on-target effect is expected.

  • Phenotypes that are inconsistent with known PPARα biology.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Compound Concentration Use the lowest effective concentration of this compound that elicits the desired on-target effect. A comprehensive dose-response analysis is critical.
Lack of Specificity Controls Use a structurally different PPARα agonist to see if it phenocopies the effects of this compound. Use a PPARα antagonist to see if it can rescue the observed phenotype.
Genetic Knockdown/Knockout Use siRNA or CRISPR/Cas9 to knockdown or knockout PPARα. The resulting phenotype should be similar to that observed with this compound treatment if the effect is on-target.
Cell Line-Specific Effects Test the effect of this compound in multiple cell lines to determine if the observed phenotype is consistent.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay

This protocol outlines a general method for assessing the effect of this compound on cell viability using a resazurin-based assay.

Materials:

  • Cells of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol describes how to measure the expression of PPARα target genes following this compound treatment.

Materials:

  • Cells treated with this compound and controls

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Treat cells with this compound at the desired concentration and for the optimal duration as determined from preliminary experiments.

  • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.

  • Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the vehicle control.

Data Presentation

Table 1: Example Dose-Response Data for this compound on PPARα Target Gene Expression in HepG2 Cells (24-hour treatment)

This compound Concentration (µM)CPT1A Fold Change (Mean ± SD)ACOX1 Fold Change (Mean ± SD)
0 (Vehicle)1.0 ± 0.11.0 ± 0.2
0.011.5 ± 0.31.3 ± 0.2
0.13.2 ± 0.52.8 ± 0.4
18.5 ± 1.27.9 ± 1.1
1015.2 ± 2.114.5 ± 1.9
10014.8 ± 2.514.1 ± 2.3

Table 2: Troubleshooting Checklist for Common Experimental Issues

IssueCheckpointRecommended Action
High Variability Cell Seeding ConsistencyUse a cell counter; ensure even mixing.
Pipetting AccuracyCalibrate pipettes; use reverse pipetting for viscous liquids.
Plate Edge EffectsAvoid outer wells or fill with PBS.
Weak Signal Compound ConcentrationPerform a dose-response study.
Incubation TimeConduct a time-course experiment.
Target Expression LevelConfirm target expression in the cell line.
Off-Target Effects Compound ConcentrationUse the lowest effective concentration.
Specificity ControlsUse orthogonal agonists/antagonists.
Genetic ValidationUse siRNA/CRISPR to validate the target.

Visualizations

AZD4619_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex This compound This compound PPARa_inactive PPARα This compound->PPARa_inactive Enters Cell PPARa_active PPARα PPARa_inactive->PPARa_active Binding & Activation RXR_inactive RXR PPARa_RXR_complex PPARα-RXR Heterodimer RXR_active RXR PPRE PPRE TargetGenes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->TargetGenes Initiates LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory PPARa_RXR_complex->PPRE Binds to Experimental_Workflow_Troubleshooting cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting SelectCells Select Appropriate Cell Line DoseResponse Plan Dose-Response & Time-Course SelectCells->DoseResponse PrepareCompound Prepare Fresh This compound Solution DoseResponse->PrepareCompound SeedCells Seed Cells Consistently PrepareCompound->SeedCells TreatCells Treat Cells SeedCells->TreatCells Assay Perform Assay (e.g., qPCR, Western) TreatCells->Assay AnalyzeData Analyze Data Assay->AnalyzeData ExpectedResults Results as Expected? AnalyzeData->ExpectedResults Troubleshoot Troubleshoot ExpectedResults->Troubleshoot No Publish Proceed/Publish ExpectedResults->Publish Yes Troubleshoot->SelectCells Troubleshoot->DoseResponse Re-optimize Conditions Troubleshoot->PrepareCompound Check Compound Stability Troubleshoot->SeedCells Review Seeding Protocol

References

AZD4619 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving AZD4619, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic, potent, selective, and reversible agonist for the PPARα receptor.[1][2] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily. Upon activation by a ligand like this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator-responsive elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes primarily involved in lipid metabolism, including fatty acid transport and oxidation, and inflammation.

Q2: What are appropriate positive controls for in vitro and in vivo experiments with this compound?

A2: For in vitro experiments, well-characterized, potent, and selective PPARα agonists such as GW7647 or pemafibrate (B1668597) are recommended as positive controls.[3][4][5][6][7] For in vivo studies, fenofibrate (B1672516) is a commonly used reference compound. These positive controls will help validate the experimental system and confirm that the observed effects are consistent with PPARα activation.

Q3: What should be used as a negative control?

A3: The appropriate negative control for both in vitro and in vivo experiments is the vehicle used to dissolve this compound. This is typically dimethyl sulfoxide (B87167) (DMSO) for in vitro studies, which should then be diluted in culture media to a final concentration that does not affect cell viability (usually ≤0.1%). For in vivo studies, the specific vehicle used for oral gavage or injection should be administered to the control group.

Q4: What are the expected downstream effects of this compound treatment?

A4: As a PPARα agonist, this compound is expected to upregulate the expression of genes involved in fatty acid metabolism. Key target genes include carnitine palmitoyltransferase 1A (CPT1A), acyl-CoA oxidase 1 (ACOX1), and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). In vivo, this should lead to a reduction in plasma triglycerides.

Troubleshooting Guides

In Vitro Assays
IssuePossible CauseTroubleshooting Steps
Low or no signal in luciferase reporter assay - Low transfection efficiency- Inactive reagents- Weak promoter in the reporter construct- Inappropriate concentration of this compound- Optimize transfection protocol (cell density, DNA:transfection reagent ratio).- Use fresh reagents and ensure proper storage.- Use a reporter construct with a strong PPRE-containing promoter.- Perform a dose-response curve to determine the optimal concentration of this compound.
High background in luciferase reporter assay - Contamination of reagents or cell culture- Autofluorescence of the compound- Use sterile techniques and fresh reagents.- Test the effect of this compound on cells transfected with a promoterless luciferase vector.
High variability between qPCR replicates - Pipetting errors- Poor RNA quality- Inefficient primers- Use a master mix for qPCR reactions.- Ensure RNA integrity using methods like gel electrophoresis or a bioanalyzer.- Validate primer efficiency with a standard curve.
In Vivo Studies
IssuePossible CauseTroubleshooting Steps
High variability in animal responses - Inconsistent drug administration- Differences in animal age, weight, or diet- Ensure accurate and consistent dosing for all animals.- Standardize animal characteristics and housing conditions.
Signs of toxicity (e.g., weight loss, lethargy) - Dose of this compound is too high- Off-target effects- Perform a dose-ranging study to determine the maximum tolerated dose.- Monitor animals closely for any adverse effects.
No significant effect on serum triglycerides - Insufficient dose or treatment duration- Issues with drug formulation and bioavailability- Increase the dose or extend the treatment period.- Ensure the drug is properly formulated for oral administration and has good bioavailability.

Quantitative Data

Since specific quantitative data for this compound is not publicly available, the following tables provide representative data for other potent and selective synthetic PPARα agonists.

Table 1: In Vitro Potency of Representative PPARα Agonists

CompoundReceptorEC50 (nM)Reference
GW7647Human PPARα6[3][4][5]
Human PPARγ1100[3][5]
Human PPARδ6200[3][5]
PemafibrateHuman PPARα0.8[6]
Human PPARγ4300[6]
Human PPARδ9000[6]

Table 2: In Vivo Efficacy of a Representative PPARα Agonist (Pemafibrate)

Animal ModelDoseEffect on Serum TriglyceridesReference
Male C57BL/6J mice0.1 mg/kg/day for 14 daysSignificant reduction[8][9]
0.3 mg/kg/day for 14 daysSignificant reduction[8][9]

Experimental Protocols

In Vitro: PPARα Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HepG2) in a 96-well plate.

    • Co-transfect cells with a PPRE-driven firefly luciferase reporter plasmid, a PPARα expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., GW7647), and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After 18-24 hours of treatment, perform a dual-luciferase assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

In Vitro: qPCR for Target Gene Expression
  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2) in a 6-well plate.

    • Treat cells with this compound, a positive control, and a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

In Vivo: Study in a Diet-Induced Obesity Mouse Model
  • Animal Model:

    • Use a diet-induced obesity mouse model (e.g., C57BL/6J mice fed a high-fat diet).

  • Drug Administration:

    • Administer this compound, a positive control (e.g., fenofibrate), or vehicle control daily by oral gavage for a specified period (e.g., 2-4 weeks).

  • Sample Collection:

    • At the end of the study, collect blood samples for measuring serum triglyceride levels.

    • Harvest tissues (e.g., liver) for gene expression analysis.

  • Data Analysis:

    • Compare serum triglyceride levels between the treatment groups.

    • Analyze the expression of PPARα target genes in the liver using qPCR.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPRE PPRE PPARa_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Lipid_Metabolism Increased Lipid Metabolism Protein->Lipid_Metabolism Leads to

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Reporter_Assay Luciferase Reporter Assay Dose_Response Dose-Response Curve Reporter_Assay->Dose_Response qPCR_vitro qPCR for Target Genes qPCR_vitro->Dose_Response EC50 Determine EC50 Dose_Response->EC50 Animal_Model Select Animal Model (e.g., DIO mice) EC50->Animal_Model Inform In Vivo Dose Selection Treatment Treat with this compound, Positive & Negative Controls Animal_Model->Treatment Endpoints Measure Endpoints (Serum Triglycerides, Gene Expression) Treatment->Endpoints Toxicity Assess for Toxicity Treatment->Toxicity

Caption: General experimental workflow for this compound.

References

Technical Support Center: Investigating and Overcoming Resistance to Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific mechanisms of resistance to AZD4619 have not been extensively documented in publicly available scientific literature. This compound has been identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information provided below is a generalized framework for researchers and scientists to investigate and address potential drug resistance to novel therapeutic compounds, based on established principles in oncology and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular mechanisms that drive acquired resistance to targeted therapies?

A1: Acquired resistance to targeted therapies is a significant challenge in cancer treatment. Several mechanisms can be responsible, often falling into these categories:

  • Target Alteration: The drug's molecular target can undergo mutations that prevent the drug from binding effectively. This is a common mechanism of resistance to kinase inhibitors.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target, thereby maintaining their growth and survival.

  • Drug Efflux and Metabolism: Cancer cells can increase the expression of drug efflux pumps that actively remove the therapeutic agent from the cell, or they can alter their metabolic processes to inactivate the drug.

  • Epigenetic Modifications: Changes in gene expression that do not involve alterations to the DNA sequence can lead to the silencing of tumor suppressor genes or the activation of pro-survival genes, contributing to drug resistance.[1]

  • Tumor Heterogeneity: Tumors are often composed of diverse cell populations. Some of these cells may be inherently resistant to a given therapy and can proliferate under the selective pressure of treatment.

Q2: How can our lab determine if our cell lines have developed resistance to our compound of interest?

A2: The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in the treated cell line compared to the parental, sensitive cell line. This can be determined through cell viability or proliferation assays. A drug-resistant cell line will have a notably higher IC50 for the specific drug when compared to its original, sensitive counterpart.[2]

Q3: What role does the tumor microenvironment (TME) play in drug resistance?

A3: The tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can contribute to drug resistance. For example, stromal cells can secrete growth factors that activate pro-survival signaling pathways in cancer cells, reducing their sensitivity to therapeutic agents. The TME can also create physical barriers that limit drug penetration into the tumor.

Q4: What are the initial strategies to potentially overcome or circumvent observed resistance?

A4: Once resistance is confirmed, several strategies can be explored:

  • Combination Therapy: Combining the primary drug with another agent that targets a different pathway can be effective. This can include targeting an identified bypass pathway or using a drug that inhibits a common downstream signaling node.

  • Dose Escalation or Modified Dosing Schedule: In some cases, increasing the drug concentration or altering the treatment schedule may overcome resistance, although this needs to be carefully evaluated for toxicity.

  • Development of Next-Generation Inhibitors: If resistance is due to a specific target mutation, a next-generation inhibitor designed to bind to the mutated target could be effective.

Troubleshooting Guides for In Vitro Resistance Studies

This section provides guidance for common issues that may arise during the experimental process of investigating drug resistance.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assay results between replicates. Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating and use calibrated pipettes. Perform a cell count to verify seeding density.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.
Contamination (bacterial, fungal, or mycoplasma).Regularly test cell cultures for contamination. Use sterile techniques and appropriate antibiotics if necessary.
The compound shows no effect, even at high concentrations. The cell line may be intrinsically resistant.Verify the expected sensitivity of the cell line from literature or previous experiments. Test the compound on a known sensitive cell line as a positive control.
The compound may have degraded.Check the storage conditions and shelf-life of the compound. Prepare fresh stock solutions.
Incorrect assay conditions.Optimize assay parameters such as incubation time and cell density.[3]
Difficulty in establishing a stable drug-resistant cell line. The drug concentration is too high, leading to excessive cell death.Start with a lower drug concentration (around the IC50 of the parental cells) and gradually increase it in a stepwise manner.
The drug treatment is too short.Continuous exposure to the drug over a prolonged period is often necessary to select for a resistant population.[4]
The parental cell line is highly heterogeneous.Consider single-cell cloning of the parental line to start with a more homogenous population.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a common method for developing a drug-resistant cancer cell line in vitro through continuous drug exposure.[2]

  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental (sensitive) cells at an optimal density in a 96-well plate.

    • Treat the cells with a range of concentrations of the compound of interest for a specified duration (e.g., 72 hours).

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 value.

  • Initiate Drug Treatment:

    • Culture the parental cells in a flask with a starting concentration of the compound equal to the IC50 value.

    • Maintain the culture, replacing the drug-containing medium every 2-3 days.

    • Monitor cell growth and morphology. Initially, a significant number of cells will die.

  • Stepwise Increase in Drug Concentration:

    • Once the cells recover and resume proliferation in the presence of the drug, subculture them and increase the drug concentration (e.g., by 1.5 to 2-fold).

    • Repeat this process of gradual dose escalation. This selection process can take several months.

  • Characterize the Resistant Cell Line:

    • Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), the resistant cell line is established.

    • Determine the new IC50 of the resistant cell line and compare it to the parental line to quantify the level of resistance.

    • Cryopreserve aliquots of the resistant cell line at a low passage number.

Protocol 2: Investigating Alterations in Signaling Pathways

This protocol outlines the use of Western blotting to investigate changes in key signaling pathways that may be responsible for drug resistance.

  • Cell Lysis:

    • Culture both parental and resistant cells to 70-80% confluency.

    • Treat the cells with the compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key proteins in suspected resistance pathways (e.g., p-AKT, p-ERK, total AKT, total ERK, and the drug's primary target).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin).

    • Compare the activation status of signaling proteins between the parental and resistant cell lines, both with and without drug treatment.

Data Presentation

Table 1: Comparison of IC50 Values between Sensitive and Resistant Cell Lines

Cell LineCompoundIC50 (µM) ± SD (n=3)Resistance Index (RI)
ParentalThis compound[Insert Value]1.0
ResistantThis compound[Insert Value][IC50 Resistant / IC50 Parental]

Visualizations

G cluster_0 Experimental Workflow: Developing and Characterizing a Resistant Cell Line start Parental Cell Line ic50_parental Determine Parental IC50 start->ic50_parental continuous_exposure Continuous Drug Exposure (Start at IC50) ic50_parental->continuous_exposure dose_escalation Stepwise Dose Escalation continuous_exposure->dose_escalation resistant_line Established Resistant Cell Line dose_escalation->resistant_line ic50_resistant Determine Resistant IC50 resistant_line->ic50_resistant characterization Molecular Characterization (e.g., Western Blot, RNA-seq) ic50_resistant->characterization end Identify Resistance Mechanism characterization->end

Caption: Workflow for generating and analyzing a drug-resistant cell line.

G cluster_1 General Signaling Pathway and Potential Resistance Mechanisms ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) ligand->receptor pathway1 Signaling Pathway 1 (e.g., RAS-RAF-MEK-ERK) receptor->pathway1 pathway2 Parallel Bypass Pathway (e.g., PI3K-AKT-mTOR) receptor->pathway2 resistance_target Target Mutation drug Targeted Inhibitor (e.g., this compound) drug->receptor nucleus Nucleus pathway1->nucleus pathway2->nucleus resistance_bypass Bypass Activation proliferation Cell Proliferation & Survival nucleus->proliferation G cluster_2 Troubleshooting Logic: Inconsistent Viability Results problem High Variability in Results cause1 Inconsistent Cell Seeding? problem->cause1 cause2 Plate Edge Effects? problem->cause2 cause3 Reagent Inconsistency? problem->cause3 solution1 Standardize Seeding Protocol cause1->solution1 solution2 Avoid Outer Wells cause2->solution2 solution3 Prepare Fresh Reagents cause3->solution3

References

Validation & Comparative

A Comparative Guide to PPARα Activators: AZD4619 versus Pemafibrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two peroxisome proliferator-activated receptor alpha (PPARα) activators: AZD4619, a potent agonist with a discontinued (B1498344) development, and pemafibrate (B1668597), a selective PPARα modulator (SPPARM) approved for the treatment of hyperlipidemia. This comparison aims to objectively present their performance, supported by available experimental data, to inform research and drug development efforts in the field of metabolic diseases.

At a Glance: Key Differences

FeatureThis compoundPemafibrate
Development Status DiscontinuedApproved and Marketed
Mechanism of Action Potent and selective PPARα agonistSelective PPARα Modulator (SPPARM)
Reported Potency >100-fold more potent on human vs. rat PPARα[1]EC50 for human PPARα: 0.8 nM
Selectivity Selective for PPARα>5000-fold vs. PPARγ, >11,000-fold vs. PPARδ
Clinical Lipid Effects Data not publicly availableSignificant triglyceride reduction, modest HDL-C increase, slight LDL-C increase[2][3][4][5][6][7]
Key Clinical Finding Unexpected elevation of serum ALT levels[1]Favorable safety profile on liver and kidney function[8]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and pemafibrate, focusing on their potency, selectivity, and clinical effects on lipid profiles.

Table 1: In Vitro Potency and Selectivity

CompoundTargetEC50 (nM)Selectivity
This compound Human PPARαData Not AvailableSelective for PPARα
Rat PPARαData Not Available (>100x less potent than human)[1]
Pemafibrate Human PPARα0.8
Human PPARγ>4000>5000-fold vs. PPARγ
Human PPARδ>8800>11,000-fold vs. PPARδ

Note: While described as potent, a specific EC50 value for this compound on human PPARα is not publicly available, precluding a direct quantitative comparison of potency with pemafibrate.

Table 2: Clinical Efficacy on Lipid Parameters (Pemafibrate)

StudyDoseTriglyceride ReductionHDL-C ChangeLDL-C Change
PROMINENT Trial[2][4][5]0.2 mg twice daily-26.2% (relative to placebo)Modest IncreaseIncrease
Phase III vs. Fenofibrate[3]0.4 mg/day~-46% to -52%Data Not SpecifiedData Not Specified
Meta-analysis[6]VariousMean Difference: -49.60 mg/dLMean Difference: +14.57 mg/dLMean Difference: +10.99 mg/dL
MASLD Study[8]Not SpecifiedMean Difference: -85.98 mg/dLMean Difference: +3.15 mg/dLMean Difference: -9.61 mg/dL

Note: Publicly available clinical trial data detailing the effects of this compound on lipid profiles could not be identified.

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway

The diagram below illustrates the general mechanism of action for PPARα agonists like this compound and pemafibrate. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARα Agonist (this compound or Pemafibrate) PPARa PPARα Ligand->PPARa Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes (e.g., LPL, APOA5) PPRE->TargetGenes Activation mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Translation MetabolicEffects Metabolic Effects (e.g., ↓Triglycerides) Proteins->MetabolicEffects Leads to

Caption: PPARα signaling pathway initiated by ligand binding.

Comparative Experimental Workflow for PPARα Activator Characterization

This workflow outlines a typical series of experiments to characterize and compare PPARα activators like this compound and pemafibrate.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies cluster_clinical Clinical Trials BindingAssay Binding Affinity Assay (e.g., TR-FRET) TransactivationAssay Transactivation Assay (e.g., Luciferase Reporter) BindingAssay->TransactivationAssay SelectivityAssay Selectivity Assay (vs. PPARγ, PPARδ) TransactivationAssay->SelectivityAssay HepatocyteAssay Primary Hepatocyte Assay (Target Gene Expression) SelectivityAssay->HepatocyteAssay AnimalModels Animal Models of Dyslipidemia (Lipid Profile Analysis) HepatocyteAssay->AnimalModels Toxicity Toxicology Studies AnimalModels->Toxicity PhaseI Phase I (Safety, PK/PD) Toxicity->PhaseI PhaseII_III Phase II/III (Efficacy, Safety) PhaseI->PhaseII_III

Caption: Experimental workflow for PPARα activator evaluation.

Detailed Experimental Protocols

1. PPARα Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is a common method to determine the functional potency (EC50) of a compound as a PPARα agonist.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) is used.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector containing the ligand-binding domain (LBD) of human PPARα fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound or pemafibrate) for 24 hours.

  • Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells). The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.

2. PPARα Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct binding of a compound to the PPARα LBD.

  • Reagents:

    • GST-tagged human PPARα LBD.

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • A fluorescently labeled PPARα ligand (e.g., a derivative of a known agonist) (acceptor fluorophore).

  • Principle: In the absence of a competing ligand, the binding of the fluorescently labeled ligand to the PPARα-LBD brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.

  • Procedure: The test compound is incubated with the PPARα-LBD and the fluorescently labeled ligand. If the test compound binds to the LBD, it will displace the fluorescent ligand, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the fluorescent ligand binding, is determined. This can be used to calculate the binding affinity (Ki).

3. In Vivo Efficacy Study in a Dyslipidemic Animal Model

This type of study assesses the effect of the compound on lipid profiles in a living organism.

  • Animal Model: A relevant animal model of dyslipidemia is used, such as the human apoC-III transgenic mouse or the Western diet-fed hamster.

  • Treatment: Animals are administered the test compound (e.g., this compound or pemafibrate) or vehicle control orally for a specified period (e.g., 2-4 weeks).

  • Sample Collection: At the end of the treatment period, blood samples are collected.

  • Lipid Analysis: Plasma or serum is analyzed for triglyceride, total cholesterol, HDL-C, and LDL-C levels using standard enzymatic assays.

  • Data Analysis: The percentage change in lipid parameters from baseline and in comparison to the vehicle control group is calculated to determine the in vivo efficacy of the compound.

Discussion and Conclusion

The comparison between this compound and pemafibrate highlights a crucial aspect of drug development: the journey from a potent and selective compound to a clinically successful drug.

This compound was identified as a potent and selective PPARα agonist. However, its development was halted, likely due to the observation of elevated serum ALT levels in clinical trials[1]. This finding, even without other signs of liver injury, raised safety concerns that ultimately led to the discontinuation of its development program. The lack of publicly available data on its clinical efficacy in modulating lipid profiles makes a direct performance comparison with pemafibrate impossible.

Pemafibrate , on the other hand, represents a successful example of a selective PPARα modulator. It demonstrates high potency for PPARα with excellent selectivity over other PPAR isoforms. Extensive clinical trials have established its efficacy in significantly reducing triglycerides and improving other atherogenic lipid markers[2][3][4][5][6][7][9][10]. Importantly, pemafibrate has shown a favorable safety profile, particularly concerning liver and kidney function, a significant advantage over older fibrates[8].

References

A Comparative Analysis of AZD4619 and Dual PPARα/γ Agonists in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, AZD4619, and dual PPARα/γ agonists. It is important to note that while this compound has been identified as a selective PPARα agonist, comprehensive public data on its metabolic efficacy from clinical trials is limited. Therefore, to facilitate a meaningful comparison, this guide utilizes efficacy data from Pemafibrate , a modern and potent selective PPARα modulator, as a representative agent for this class. This comparison aims to objectively evaluate their performance based on available experimental data, detailing their mechanisms, efficacy in modulating lipid and glucose metabolism, and the experimental protocols used for their evaluation.

Mechanism of Action: A Comparative Overview

Both selective PPARα and dual PPARα/γ agonists function by activating PPARs, which are ligand-activated transcription factors that regulate the expression of genes involved in lipid and carbohydrate metabolism. However, their specificity differs significantly.

  • Selective PPARα Agonists (e.g., this compound, Pemafibrate): These agents primarily target PPARα, which is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to increased fatty acid uptake and oxidation, and a reduction in triglyceride (TG) synthesis. This mechanism is particularly effective in lowering plasma triglycerides.

  • Dual PPARα/γ Agonists (e.g., Saroglitazar, Aleglitazar): These compounds activate both PPARα and PPARγ. In addition to the effects of PPARα activation, the activation of PPARγ, which is predominantly expressed in adipose tissue, enhances insulin (B600854) sensitivity and promotes glucose uptake. This dual action allows these agents to address both dyslipidemia and hyperglycemia, which are common in metabolic syndrome and type 2 diabetes.

Signaling Pathway Diagram

PPAR_Signaling Simplified Signaling Pathway of PPAR Agonists cluster_0 Selective PPARα Agonist cluster_1 Dual PPARα/γ Agonist cluster_2 Cellular Components cluster_3 Biological Outcomes This compound This compound / Pemafibrate PPARa PPARα This compound->PPARa Activates Dual_Agonist Saroglitazar / Aleglitazar (B1664505) Dual_Agonist->PPARa Activates PPARg PPARγ Dual_Agonist->PPARg Activates RXR RXR PPARa->RXR Forms Heterodimer Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides PPARa->Lipid_Metabolism Primary Effect PPARg->RXR Forms Heterodimer Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake PPARg->Glucose_Homeostasis Primary Effect PPRE PPRE (DNA Response Element) RXR->PPRE Binds to PPRE->Lipid_Metabolism Regulates Gene Expression for PPRE->Glucose_Homeostasis Regulates Gene Expression for

Caption: Signaling pathway for selective and dual PPAR agonists.

Quantitative Efficacy Data

The following tables summarize the clinical efficacy of a representative selective PPARα agonist (Pemafibrate) and two prominent dual PPARα/γ agonists (Saroglitazar and Aleglitazar) on key metabolic parameters.

Table 1: Efficacy of Selective PPARα Agonist (Pemafibrate)

ParameterBaseline (Median)Treatment% Change vs. PlaceboStudy/Reference
Triglycerides271 mg/dLPemafibrate 0.2mg twice daily-26.2%PROMINENT[1][2]
HDL-Cholesterol33 mg/dLPemafibrate 0.2mg twice dailyNot significantly differentPROMINENT[1]
LDL-Cholesterol78 mg/dLPemafibrate 0.2mg twice daily+4.8% (increase in ApoB)PROMINENT[2]
VLDL-CholesterolNot specifiedPemafibrate 0.2mg twice daily-25.8%PROMINENT[2]
Remnant CholesterolNot specifiedPemafibrate 0.2mg twice daily-25.6%PROMINENT[2]

Table 2: Efficacy of Dual PPARα/γ Agonists (Saroglitazar and Aleglitazar)

ParameterDrugBaselineTreatment% Change/EndpointStudy/Reference
Triglycerides Saroglitazar>200 and <500 mg/dL4 mg/day-46.7%PRESS VI[3]
AleglitazarNot specified150 µ g/day Significant reduction vs. placeboPooled Phase III[4]
Saroglitazar500-1500 mg/dL4 mg/day-55.3% (vs. -41.1% for fenofibrate)Randomized Trial[5][6]
HDL-Cholesterol SaroglitazarNot specified4 mg/daySignificant increase vs. placeboPRESS VI[3]
AleglitazarNot specified150 µ g/day Significant increase vs. placeboPooled Phase III[4]
LDL-Cholesterol SaroglitazarNot specified4 mg/daySignificant reduction vs. placeboPRESS VI[3]
AleglitazarNot specified150 µ g/day Beneficial changes vs. placeboPooled Phase III[4]
HbA1c AleglitazarNot specified150 µ g/day Statistically significant reduction vs. placeboPooled Phase III[4]
SaroglitazarNot specified4 mg/daySignificant decrease from baselineComparative Study[7]

Experimental Protocols

The evaluation of metabolic drugs like PPAR agonists involves a range of preclinical and clinical experimental protocols to determine their efficacy and safety.

A. Preclinical Evaluation of Lipid Profile in Mouse Models

This protocol is designed to assess the effect of a test compound on the lipid profile of mice, typically those on a high-fat diet to induce dyslipidemia.

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, are often used. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

  • Dosing: The test compound (e.g., a PPAR agonist) is administered orally once daily for a period of 4-8 weeks. A vehicle control group receives the formulation excipient.

  • Sample Collection: At the end of the treatment period, mice are fasted overnight (12-16 hours). Blood is collected via cardiac puncture under anesthesia. Plasma is separated by centrifugation.

  • Lipid Analysis:

    • Plasma samples are analyzed for total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) using commercially available enzymatic colorimetric assay kits.

    • Low-density lipoprotein cholesterol (LDL-C) is typically calculated using the Friedewald formula (if TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).

    • For a more detailed analysis, plasma lipoproteins can be separated by Fast Protein Liquid Chromatography (FPLC) to quantify cholesterol and triglyceride content in VLDL, LDL, and HDL fractions.

B. Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess glucose tolerance and insulin sensitivity.

  • Animal Preparation: Mice from the efficacy study (as described above) are fasted for 6 hours with free access to water.

  • Baseline Measurement: A baseline blood sample is taken from the tail vein to measure blood glucose (Time 0).

  • Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Time-Course Measurement: Blood glucose levels are measured from tail vein blood at 15, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each mouse to quantify the glucose excursion. A lower AUC in the treatment group compared to the control group indicates improved glucose tolerance.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model Animal Model & Dosing cluster_endpoints Efficacy Endpoints cluster_analysis Data Analysis & Outcome start Start: Select C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd grouping Randomize into Groups (Vehicle vs. Treatment) hfd->grouping dosing Daily Oral Dosing (4-8 weeks) grouping->dosing ogtt Perform OGTT (Fasting, Glucose Challenge, Blood Glucose Monitoring) dosing->ogtt euthanasia Terminal Procedure: Euthanasia & Blood Collection ogtt->euthanasia lipid_analysis Plasma Lipid Profile Analysis (TC, TG, HDL, LDL) euthanasia->lipid_analysis data_analysis Calculate Glucose AUC Compare Lipid Levels lipid_analysis->data_analysis conclusion Determine Efficacy on Glucose & Lipid Metabolism data_analysis->conclusion

Caption: Preclinical workflow for evaluating metabolic drugs.

Summary and Conclusion

This guide highlights the distinct yet related mechanisms and efficacy profiles of selective PPARα agonists and dual PPARα/γ agonists.

  • Selective PPARα agonists , represented here by Pemafibrate, are highly effective at reducing triglyceride levels. Their primary utility lies in managing hypertriglyceridemia. However, their effect on HDL-C can be modest, and they may lead to an increase in LDL-C levels.[1][2]

  • Dual PPARα/γ agonists like Saroglitazar and Aleglitazar offer a broader spectrum of metabolic benefits. They not only provide robust triglyceride reduction and HDL-C elevation through PPARα activation but also improve glycemic control and insulin sensitivity via PPARγ agonism.[4][8] This makes them a compelling therapeutic option for patients with type 2 diabetes and mixed dyslipidemia, a common comorbidity.[9]

The choice between a selective PPARα agonist and a dual agonist depends on the specific metabolic abnormalities of the patient. For isolated hypertriglyceridemia, a selective PPARα agonist may be sufficient. However, for patients with a more complex metabolic profile, including insulin resistance and hyperglycemia, a dual PPARα/γ agonist offers a more comprehensive treatment approach. The experimental protocols detailed provide a standardized framework for the continued evaluation and comparison of novel compounds in these classes.

References

Validating Cellular Target Engagement of AZD4573, a Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Note on Compound Nomenclature: Initial searches for "AZD4619" reveal its identity as a PPARα receptor agonist.[1][2][3] However, the context of validating target engagement for oncology drug development strongly suggests a likely interest in AZD4573 , a potent and selective CDK9 inhibitor.[4][5][6] This guide will focus on validating the target engagement of AZD4573.

This guide provides a comprehensive comparison of methodologies for confirming the engagement of AZD4573 with its cellular target, Cyclin-dependent kinase 9 (CDK9). For researchers in drug development, robust validation of target engagement is a critical step to link a compound's mechanism of action to its cellular and physiological effects.

CDK9 Signaling Pathway and Inhibition by AZD4573

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator.[6][7] In complex with its regulatory subunit Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (pSer2-RNAPII), a crucial step for the transition from transcription initiation to productive elongation.[6][8] By inhibiting CDK9, AZD4573 prevents this phosphorylation event, leading to a decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[5][7] This ultimately induces apoptosis in susceptible cancer cells.[5][9]

cluster_0 RNA Pol II RNA Pol II Mcl-1/MYC mRNA Mcl-1/MYC mRNA RNA Pol II->Mcl-1/MYC mRNA Transcription P-TEFb P-TEFb P-TEFb->RNA Pol II pSer2 CDK9 CDK9 CDK9->P-TEFb Cyclin T1 Cyclin T1 Cyclin T1->P-TEFb AZD4573 AZD4573 AZD4573->CDK9 Inhibition Transcription Elongation Transcription Elongation Apoptosis Apoptosis Transcription Elongation->Apoptosis Suppression leads to Mcl-1/MYC mRNA->Transcription Elongation

Caption: CDK9 signaling pathway and its inhibition by AZD4573.

Comparison of Target Engagement Validation Methods

Several techniques can be employed to validate the engagement of AZD4573 with CDK9 in cells. The choice of method often depends on the specific research question, available resources, and desired throughput.

FeatureWestern Blot (Downstream Biomarkers)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Measures the downstream consequences of target inhibition (e.g., decreased pSer2-RNAPII and Mcl-1 levels).Ligand binding stabilizes the target protein against thermal denaturation.Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.
Direct/Indirect IndirectDirectDirect
Cellular Context Intact cellsIntact cells or cell lysatesIntact cells
Required Reagents Specific primary and secondary antibodies.None (for basic assay), or specific antibodies for detection.Genetically engineered cells expressing NanoLuc®-CDK9 fusion protein, NanoBRET™ tracer.
Throughput Low to mediumMedium to high (with appropriate detection)High
Quantitative Semi-quantitativeYesYes
Advantages Provides functional confirmation of target inhibition.Does not require modification of the compound or target protein.Real-time measurement in live cells; high sensitivity.
Limitations Indirect; downstream effects can be influenced by other pathways.Optimization of heating conditions is required for each target.Requires genetic modification of cells; tracer may compete with the compound.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful method to directly demonstrate the physical interaction between a drug and its target protein in a cellular environment. The principle is that drug binding increases the thermal stability of the target protein.

cluster_1 A Treat cells with AZD4573 or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins (centrifugation) C->D E Collect supernatant (soluble fraction) D->E F Quantify soluble CDK9 (e.g., Western Blot, ELISA) E->F G Plot melt curves and determine thermal shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Key Experimental Protocols

1. Western Blot for Downstream Biomarkers

This protocol assesses the functional consequence of AZD4573 binding to CDK9 by measuring the phosphorylation of a known CDK9 substrate (RNAPII at Ser2) and the level of a downstream protein with a short half-life (Mcl-1).

  • Cell Culture and Treatment:

    • Plate a hematological cancer cell line (e.g., MV-4-11) at an appropriate density.

    • Treat cells with a dose-response of AZD4573 (e.g., 0-1 µM) for a specified time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against pSer2-RNAPII, Mcl-1, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

2. Cellular Thermal Shift Assay (CETSA) Protocol

This protocol directly demonstrates the binding of AZD4573 to CDK9 in intact cells.

  • Cell Culture and Treatment:

    • Culture a suitable cell line to high confluency.

    • Harvest and resuspend cells in PBS containing protease inhibitors.

    • Aliquot cell suspension and treat with AZD4573 (at a fixed concentration, e.g., 1 µM) or vehicle control for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the treated cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.

  • Cell Lysis:

    • Lyse cells by three cycles of freeze-thawing.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK9 by Western blot or another protein quantification method like ELISA.

    • Plot the percentage of soluble CDK9 against temperature for both vehicle and AZD4573-treated samples to visualize the thermal shift.

By employing these methodologies, researchers can robustly validate the cellular target engagement of AZD4573, providing critical data to support its preclinical and clinical development.

References

AZD4619 Cross-Species Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of AZD4619, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, across different preclinical species and humans. The information presented herein is supported by experimental data to aid in the interpretation of preclinical findings and their translation to clinical outcomes.

Cross-Species Comparison of this compound Activity

This compound exhibits significant species-specific differences in its activity, primarily driven by differential potency at the PPARα receptor. The following table summarizes the available quantitative data on the in vitro and in vivo effects of this compound.

ParameterHumanRatMouseDog
In Vitro PPARα Activation (EC50) 0.10 µM[1]10.3 µM[1]Data Not AvailableData Not Available
ALT1 Gene Expression Induction Dose-dependent increase in primary hepatocytes[1]No effect in primary hepatocytes[1]Data Not AvailableData Not Available
ALT1 Protein Expression Induction Dose-dependent increase in primary hepatocytes[1]No effect in primary hepatocytes[1]Data Not AvailableData Not Available
Serum ALT Levels (in vivo) Increased[1]No effect[1]Data Not AvailableData Not Available

Note: The significant difference in potency, with this compound being over 100-fold more potent on human PPARα compared to rat PPARα, is a critical factor in the observed species-specific effects on the Alanine Aminotransferase 1 (ALT1) gene and protein expression.[1] While direct data for this compound in dogs is unavailable, studies on other human-specific PPARα agonists have shown that dog PPARα activity can be comparable to human PPARα, in contrast to the significant divergence observed in rats.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

AZD4619_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARα This compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ALT1 in humans) PPRE->TargetGenes Initiates

Caption: this compound signaling pathway via PPARα activation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Hepatocytes Primary Hepatocytes (Human, Rat, Mouse, Dog) Treatment1 Treat with this compound (Concentration Range) Hepatocytes->Treatment1 ReporterCells PPARα Reporter Cells (Human, Rat) Treatment2 Treat with this compound (Concentration Range) ReporterCells->Treatment2 Analysis1 Analyze ALT1 mRNA & Protein Expression Treatment1->Analysis1 Analysis2 Measure Luciferase Activity (EC50 Determination) Treatment2->Analysis2 Animals Animal Models (Rat, other species as available) Dosing Administer this compound Animals->Dosing BloodCollection Collect Blood Samples Dosing->BloodCollection Analysis3 Measure Serum ALT Levels & Lipid Profile BloodCollection->Analysis3

Caption: Experimental workflow for cross-species comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Primary Hepatocyte Culture and Treatment for ALT1 Expression Analysis

1. Cell Culture:

  • Cryopreserved primary hepatocytes from human and rat are thawed and plated on collagen-coated plates.

  • Cells are allowed to attach and form a monolayer in appropriate culture medium (e.g., Williams' Medium E supplemented with serum and growth factors).

2. Compound Treatment:

  • After attachment, the culture medium is replaced with a serum-free medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Cells are incubated for a specified period (e.g., 24-72 hours) to allow for gene and protein expression changes.

3. RNA Isolation and qRT-PCR for ALT1 Gene Expression:

  • Total RNA is extracted from the hepatocytes using a suitable RNA isolation kit.

  • RNA is reverse-transcribed to cDNA.

  • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for ALT1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative fold change in ALT1 mRNA expression is calculated using the ΔΔCt method.

4. Protein Extraction and Western Blot for ALT1 Protein Expression:

  • Total protein is extracted from the hepatocytes using a lysis buffer.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for ALT1, followed by a secondary antibody conjugated to horseradish peroxidase.

  • Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified.

PPARα Reporter Gene Assay for Potency Determination

1. Cell Line and Plasmids:

  • A suitable mammalian cell line (e.g., HEK293T or HepG2) is used.

  • Cells are transiently co-transfected with:

    • An expression vector for the ligand-binding domain of human or rat PPARα fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A plasmid expressing a reporter gene (e.g., β-galactosidase) for transfection efficiency normalization.

2. Compound Treatment:

  • After transfection, cells are treated with a range of concentrations of this compound or a vehicle control.

3. Luciferase Assay:

  • Following incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • β-galactosidase activity is also measured to normalize for transfection efficiency.

4. Data Analysis:

  • The fold induction of luciferase activity is calculated relative to the vehicle control.

  • The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.

This guide highlights the critical importance of considering species-specific differences in drug metabolism and pharmacodynamics when evaluating the preclinical safety and efficacy of PPARα agonists like this compound. The pronounced difference in activity between human and rat underscores the need for careful selection of animal models and the use of in vitro human-based systems to improve the prediction of clinical outcomes.

References

Species-Specific Regulation of ALT1 Gene Expression by AZD4619 in Human versus Rat Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Development

AZD4619, a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist, has demonstrated a significant species-specific effect on the expression of the alanine (B10760859) aminotransferase 1 (ALT1) gene.[1][2][3] This comparison guide synthesizes the available experimental data to provide a clear understanding of the differential response to this compound in human and rat hepatocytes, a critical consideration for preclinical toxicology studies and clinical trial design.

Quantitative Data Summary

The differential effect of this compound on ALT1 expression is most evident in the dose-dependent response observed in human hepatocytes, which is absent in rat hepatocytes.

Table 1: Effect of this compound on ALT1 Protein Expression

SpeciesCell TypeTreatmentOutcome
HumanPrimary HepatocytesThis compoundDose-dependent increase in ALT1 protein expression.[1][4]
RatPrimary HepatocytesThis compoundNo effect on ALT1 protein expression.[1]

Table 2: Effect of this compound on ALT1 Gene Promoter Activity

SpeciesReporter AssayTreatmentOutcome
HumanALT1 Promoter-LuciferaseThis compoundDose-dependent induction of the human ALT1 gene promoter.[1]
RatALT1 Promoter-LuciferaseThis compoundNo induction of the rat ALT1 gene promoter.[1]

Signaling Pathway and Experimental Workflow

The species-specific effect of this compound on ALT1 expression is rooted in the differential potency of the compound on human versus rat PPARα.

AZD4619_ALT1_Pathway cluster_human Human Hepatocyte cluster_rat Rat Hepatocyte AZD4619_h This compound hPPARa Human PPARα AZD4619_h->hPPARa High Potency Agonist hALT1_promoter ALT1 Gene Promoter (with PPRE) hPPARa->hALT1_promoter Binds to PPRE hALT1_gene ALT1 Gene hALT1_promoter->hALT1_gene Activates Transcription hALT1_protein ALT1 Protein (Increased Expression) hALT1_gene->hALT1_protein AZD4619_r This compound rPPARa Rat PPARα AZD4619_r->rPPARa >100-fold lower potency rALT1_promoter ALT1 Gene Promoter rPPARa->rALT1_promoter Ineffective Binding/Activation rALT1_gene ALT1 Gene rALT1_promoter->rALT1_gene rALT1_protein ALT1 Protein (No Change in Expression) rALT1_gene->rALT1_protein Experimental_Workflow cluster_human_workflow Human Hepatocyte Workflow cluster_rat_workflow Rat Hepatocyte Workflow h_culture Culture Primary Human Hepatocytes h_treat Treat with this compound (Dose-Response) h_culture->h_treat h_reporter Transfect with Human ALT1 Promoter-Luciferase h_culture->h_reporter h_protein Protein Analysis (e.g., Western Blot) h_treat->h_protein h_luciferase Luciferase Assay h_treat->h_luciferase h_reporter->h_treat r_culture Culture Primary Rat Hepatocytes r_treat Treat with this compound (Dose-Response) r_culture->r_treat r_reporter Transfect with Rat ALT1 Promoter-Luciferase r_culture->r_reporter r_protein Protein Analysis (e.g., Western Blot) r_treat->r_protein r_luciferase Luciferase Assay r_treat->r_luciferase r_reporter->r_treat

References

Unraveling the Reproducibility of AZD4619's Effect on ALT1 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reproducibility and specificity of experimental findings is paramount. This guide provides a comparative analysis of the experimental results of AZD4619, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, focusing on its documented effect on alanine (B10760859) aminotransferase 1 (ALT1) expression in human hepatocytes. We compare these findings with those of other PPARα modulators, fenofibrate (B1672516) and pemafibrate (B1668597), to offer a comprehensive overview for evaluating experimental reproducibility and guiding future research.

Executive Summary

This compound has been shown to induce a dose-dependent increase in ALT1 gene and protein expression in primary human hepatocytes. This effect is a direct consequence of PPARα activation and is not observed in rat hepatocytes, highlighting a species-specific difference. In contrast, the widely used PPARα agonist, fenofibrate, has also been associated with elevations in serum ALT levels, and in vitro studies suggest a similar mechanism of ALT1 induction. Conversely, the newer selective PPARα modulator (SPPARM), pemafibrate, has demonstrated a tendency to decrease ALT levels in clinical studies, particularly in patients with non-alcoholic fatty liver disease (NAFLD). This guide synthesizes the available experimental data to facilitate a clear comparison of these compounds' effects on a key hepatic enzyme.

Comparative Data on ALT1 Modulation

The following table summarizes the key experimental findings for this compound and its alternatives concerning their impact on ALT1 expression and ALT levels.

CompoundTargetExperimental SystemKey Experimental FindingQuantitative Data Highlight
This compound PPARα AgonistPrimary Human HepatocytesDose-dependent increase in ALT1 protein expression.[1][2]Specific fold-change data from dose-response studies are detailed in the original research papers by Thulin et al.
Fenofibrate PPARα AgonistPrimary Human Hepatocytes / Clinical StudiesIncreased ALT1 mRNA and protein expression in vitro; associated with elevated serum ALT levels in patients.[1]In pooled clinical trial data, ALT elevations >3 times the upper limit of normal occurred in 5.3% of patients on fenofibrate versus 1.1% on placebo.
Pemafibrate Selective PPARα Modulator (SPPARM)Clinical Studies (NAFLD patients)Significant decrease in serum ALT levels.In a study of NAFLD patients, pemafibrate treatment for 24 weeks resulted in a mean decrease in ALT from 57.5 U/L to 30.3 U/L.

Signaling Pathway and Experimental Workflow

To understand the mechanism behind this compound's effect and the general workflow for such an investigation, the following diagrams are provided.

PPARa_ALT1_Pathway This compound This compound PPARa PPARα Receptor (in Hepatocyte Nucleus) This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE (ALT1 Gene Promoter) RXR->PPRE Binds to ALT1_Gene ALT1 Gene PPRE->ALT1_Gene Initiates Transcription ALT1_mRNA ALT1 mRNA ALT1_Gene->ALT1_mRNA Transcription ALT1_Protein ALT1 Protein ALT1_mRNA->ALT1_Protein Translation

Caption: this compound-mediated activation of the PPARα signaling pathway leading to ALT1 gene transcription.

Experimental_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Analysis Analysis Hepatocytes Primary Human Hepatocytes Treatment Treat with varying concentrations of This compound, Fenofibrate, or Pemafibrate Hepatocytes->Treatment Harvest Harvest Cells Treatment->Harvest Lysates Prepare Cell Lysates Harvest->Lysates WesternBlot Western Blot for ALT1 Protein Lysates->WesternBlot Quantification Quantify Protein Levels WesternBlot->Quantification

Caption: General experimental workflow for assessing the in vitro effects of compounds on ALT1 protein expression in primary human hepatocytes.

Experimental Protocols

Reproducing experimental results requires meticulous attention to methodology. Below are outlined protocols for key experiments cited in the comparison.

Primary Human Hepatocyte Culture and Treatment
  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are maintained in a specialized hepatocyte culture medium.

  • Compound Preparation: Stock solutions of this compound, fenofibric acid (the active metabolite of fenofibrate), and pemafibrate are prepared in a suitable solvent (e.g., DMSO).

  • Treatment: After an initial culture period to allow for cell attachment and recovery, the hepatocytes are treated with the compounds at a range of concentrations. A vehicle control (solvent only) is included in all experiments. The treatment duration is typically 24-72 hours.

Western Blotting for ALT1 Protein Expression
  • Cell Lysis: Following treatment, the hepatocytes are washed with phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for human ALT1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. ALT1 protein levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Discussion and Conclusion

The available data consistently demonstrate that this compound induces ALT1 expression in human hepatocytes through PPARα activation. This finding is supported by similar, though less specific, observations with the older PPARα agonist, fenofibrate. The contrasting effect of pemafibrate, which tends to lower ALT levels, suggests that the nuances of PPARα modulation—specifically the distinction between full agonism and selective modulation—can lead to different downstream effects on hepatic enzyme expression.

For researchers seeking to reproduce these findings, careful attention to the experimental system (primary human hepatocytes are crucial due to species-specificity) and methodology is essential. The provided protocols and diagrams offer a foundational framework for designing and executing such validation studies. The differential effects of these three PPARα modulators on ALT1 underscore the importance of thorough preclinical characterization of drug candidates to anticipate potential clinical outcomes. Further in vitro studies directly comparing the dose-response of all three compounds on ALT1 expression in human hepatocytes would be highly valuable to fully elucidate their relative potencies and mechanisms of action.

References

AZD4619 and its Alternatives in Oncology: A Comparative Analysis of PPARα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AZD4619 and alternative Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists in the context of cancer research. While this compound is a potent and selective PPARα agonist, publicly available data on its efficacy and mechanism of action in oncology are currently limited. Therefore, this guide focuses on a comprehensive comparison with other well-studied PPARα agonists—fenofibrate (B1672516) and WY-14,643—for which anti-cancer properties have been documented.

This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to provide a foundational understanding of the potential of PPARα agonism in cancer therapy and to guide future research directions.

Comparison of this compound and Alternative PPARα Agonists

This compound is a potent, selective, and reversible orally bioavailable PPARα receptor agonist.[1] Its primary characterization in publicly available literature focuses on its role in regulating lipid metabolism and gene expression in hepatocytes. In contrast, other PPARα agonists, such as fenofibrate and WY-14,643, have been more extensively investigated for their potential anti-cancer effects. These agents have demonstrated the ability to inhibit tumor growth and angiogenesis in various preclinical cancer models.

The anti-tumorigenic effects of PPARα agonists are thought to be mediated through several mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of inflammation and cellular metabolism.[2][3] The data presented in this guide will focus on the experimental evidence supporting these mechanisms for fenofibrate and WY-14,643 as representative alternatives to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the anti-cancer effects of fenofibrate and WY-14,643.

Table 1: In Vivo Tumor Growth Inhibition by PPARα Agonists

CompoundCancer ModelAnimal ModelDosageTumor Growth InhibitionReference
FenofibrateB16-F10 melanomaC57BL/6 mice200 mg/kg/day90-95%[4]
WY-14,643B16-F10 melanomaC57BL/6 mice50 mg/kg/day75-90%[4]
FenofibrateLewis Lung Carcinoma (LLC)C57BL/6 mice200 mg/kg/day~80%[4]
WY-14,643Lewis Lung Carcinoma (LLC)C57BL/6 mice50 mg/kg/day~75%[4]
FenofibrateGlioblastoma (U87)SCID mice200 mg/kg/day~90%[4]
WY-14,643Glioblastoma (U87)SCID mice50 mg/kg/day~85%[4]
FenofibrateFibrosarcoma (HT-1080)SCID mice200 mg/kg/day~95%[4]
WY-14,643Fibrosarcoma (HT-1080)SCID mice50 mg/kg/day~90%[4]

Table 2: In Vitro Effects of PPARα Agonists on Cancer Cells

CompoundCell LineCancer TypeAssayEndpointResultReference
FenofibrateMDA-MB-231Triple-Negative Breast CancerMTT AssayIC50 (72h)16.07 ± 4.44 µM[5]
FenofibrateRajiLymphomaViability Assay (DiOC6/PI)IC50 (72h)33 µM[6]
FenofibrateSU-DHL-4LymphomaViability Assay (DiOC6/PI)IC50 (72h)42 µM[6]
FenofibrateOci Ly 8 Lam 53LymphomaViability Assay (DiOC6/PI)IC50 (72h)30 µM[6]
WY-14,643MCF-7Breast CancerLuciferase Reporter AssayCYP1B1 Promoter ActivitySignificant Increase[7]

Table 3: Effects of PPARα Agonists on Angiogenesis

CompoundAssayModelDosageEffectQuantitative ResultReference
FenofibrateCorneal NeovascularizationMouse200 mg/kg/dayInhibition52% inhibition[4]
WY-14,643Corneal NeovascularizationMouse50 mg/kg/dayInhibition39% inhibition[4]
FenofibrateEndothelial Cell Proliferation (FGF2-induced)Bovine Capillary Endothelial Cells50 µMInhibitionUp to 95% inhibition[4]
WY-14,643Endothelial Cell Proliferation (FGF2-induced)Bovine Capillary Endothelial Cells50 µMInhibitionUp to 95% inhibition[4]
FenofibrateVEGF SecretionU87 Glioblastoma Cells50 µMInhibition43-55% inhibition[4]
WY-14,643VEGF SecretionU87 Glioblastoma Cells50 µMInhibition43-55% inhibition[4]
FenofibrateFGF2 SecretionK1000 Tumor Cells50 µMInhibitionUp to 70% inhibition[4]
WY-14,643FGF2 SecretionK1000 Tumor Cells50 µMInhibitionUp to 70% inhibition[4]
FenofibrateVessel Density in TumorsB16-F10 Melanoma Xenograft200 mg/kg/dayReduction83% reduction[4]
WY-14,643Vessel Density in TumorsB16-F10 Melanoma Xenograft50 mg/kg/dayReduction81% reduction[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PPARα Agonists in Cancer

The following diagram illustrates the proposed signaling pathway through which PPARα agonists exert their anti-cancer effects. Activation of PPARα by agonists leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to downstream effects such as inhibition of angiogenesis and induction of apoptosis.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell / Endothelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects PPARa_Agonist PPARα Agonist (e.g., Fenofibrate, WY-14,643) PPARa PPARα PPARa_Agonist->PPARa Binds to PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Downstream_Effects Downstream Effects Gene_Transcription->Downstream_Effects Inhibit_Angiogenesis Inhibition of Angiogenesis (↓VEGF, ↓FGF2, ↑Thrombospondin-1) Downstream_Effects->Inhibit_Angiogenesis Induce_Apoptosis Induction of Apoptosis Downstream_Effects->Induce_Apoptosis Modulate_Metabolism Modulation of Metabolism Downstream_Effects->Modulate_Metabolism

Caption: PPARα signaling pathway in cancer cells.

Experimental Workflow for In Vivo Tumor Growth Inhibition Study

This diagram outlines a typical workflow for a preclinical study evaluating the in vivo efficacy of a PPARα agonist using a xenograft mouse model.

InVivo_Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., B16-F10, U87) Start->Cell_Culture Animal_Model 2. Subcutaneous Injection of Cells into Mice (e.g., C57BL/6, SCID) Cell_Culture->Animal_Model Tumor_Growth 3. Tumor Growth Monitoring (Measure volume until ~100 mm³) Animal_Model->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Gavage - PPARα Agonist - Vehicle Control Randomization->Treatment Monitoring 6. Continued Tumor Volume Measurement (e.g., for 20-28 days) Treatment->Monitoring Endpoint 7. Endpoint Analysis - Tumor Growth Inhibition - Vessel Density (IHC) - Apoptosis (TUNEL) Monitoring->Endpoint Data_Analysis 8. Data Analysis and Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: In vivo tumor growth inhibition workflow.

Experimental Protocols

In Vivo Tumor Growth Inhibition in Xenograft Mouse Model

Objective: To evaluate the effect of PPARα agonists on the growth of tumors in a mouse model.

Materials:

  • Cancer cell lines (e.g., B16-F10 melanoma, U87 glioblastoma).

  • Immunocompromised mice (e.g., SCID mice) or syngeneic mice (e.g., C57BL/6).

  • PPARα agonists (fenofibrate, WY-14,643) and vehicle control (e.g., 10% DMSO in 0.5% methylcellulose).

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture: Cancer cells are cultured in appropriate media and conditions.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 0.1 mL of PBS) is injected subcutaneously into the flank of the mice.[2]

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly using calipers. The volume is calculated using the formula: (width)^2 × length × 0.52.[2]

  • Treatment Initiation: When tumors reach a specific volume (e.g., 100 mm³), mice are randomized into treatment and control groups.[2]

  • Drug Administration: The PPARα agonist or vehicle is administered daily by oral gavage at the specified dosage (e.g., fenofibrate at 200 mg/kg, WY-14,643 at 50 mg/kg).[2]

  • Continued Monitoring: Tumor volumes are measured throughout the treatment period (e.g., 20-28 days).[2]

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for vessel density (CD31 staining) and apoptosis (TUNEL assay).

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of PPARα agonists on the proliferation of cancer cells in vitro.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231).

  • 96-well plates.

  • Cell culture medium.

  • PPARα agonist (e.g., fenofibrate).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the PPARα agonist for a specific duration (e.g., 72 hours).[5]

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.[5]

Corneal Neovascularization Assay

Objective: To assess the anti-angiogenic activity of PPARα agonists in vivo.

Materials:

  • Mice (e.g., C57Bl6).

  • Angiogenic factor (e.g., FGF-2).

  • Sucralfate-hydron pellets.

  • PPARα agonists and vehicle control.

  • Surgical microscope.

Procedure:

  • Pellet Implantation: A small pellet containing an angiogenic factor (e.g., 80 ng of FGF-2) is surgically implanted into a micropocket created in the cornea of anesthetized mice.[2]

  • Drug Administration: The mice are treated daily with the PPARα agonist or vehicle by oral gavage for a specific period (e.g., 6 days).[2]

  • Angiogenesis Assessment: At the end of the treatment period, the corneas are examined under a microscope, and the area of neovascularization is measured.

  • Data Analysis: The percentage of inhibition of angiogenesis is calculated by comparing the neovascularized area in the treated group to the control group.[2]

References

Independent Validation of AZD4619 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonist AZD4619 with other established alternatives for the treatment of dyslipidemia. Due to the limited publicly available research and clinical trial data for this compound, this comparison is primarily based on its validated mechanism of action as a PPARα agonist and extensive experimental data from commercially available fibrates, a class of drugs that share the same therapeutic target.

Executive Summary

This compound is a potent, selective, and reversible orally available PPARα receptor agonist.[1][2] While preclinical data suggests its activity on this key regulator of lipid metabolism, a comprehensive understanding of its clinical efficacy and safety profile is currently unavailable in the public domain. This guide leverages the well-established data of fibrates to provide a comparative framework for the potential performance of this compound. Fibrates have been in clinical use for decades and have a well-documented impact on lipid profiles, primarily by reducing triglycerides (TG) and increasing high-density lipoprotein cholesterol (HDL-C).

Mechanism of Action: PPARα Agonism

PPARα is a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and lipoprotein metabolism.[3][4][5] Activation of PPARα by agonists like this compound and fibrates leads to a cascade of transcriptional events that ultimately modulate lipid levels.

The binding of a PPARα agonist initiates a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[6]

PPARα Agonist Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound / Fibrate PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

PPARα agonist activation and gene regulation.

Key transcriptional changes induced by PPARα activation include:

  • Increased Lipoprotein Lipase (LPL) expression: LPL is a crucial enzyme for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons, leading to their clearance from the circulation.[3][7]

  • Decreased Apolipoprotein C-III (ApoC-III) expression: ApoC-III is an inhibitor of LPL. By reducing its expression, PPARα agonists further enhance LPL activity.[3][8]

  • Increased expression of genes involved in fatty acid uptake and β-oxidation: This leads to a reduction in the availability of fatty acids for triglyceride synthesis in the liver.[4]

  • Increased expression of Apolipoproteins A-I and A-II: These are the major protein components of HDL, and their increased synthesis contributes to higher HDL-C levels.[4]

Comparative Performance: this compound (Projected) vs. Fibrates (Established)

The following tables summarize the expected performance of this compound based on its mechanism of action, in comparison to the established clinical data for various fibrates.

Table 1: Effects on Lipid Parameters

ParameterThis compound (Projected)FenofibrateGemfibrozilBezafibratePemafibrate
Triglycerides (TG) ↓↓↓↓↓ to ↓↓↓↓↓ to ↓↓↓↓↓ to ↓↓↓↓↓↓
HDL-Cholesterol (HDL-C) ↑ to ↑↑↑ to ↑↑↑ to ↑↑↑ to ↑↑↑ to ↑↑
LDL-Cholesterol (LDL-C) ↔ or ↑↔ or ↑↔ or ↑↔ or ↓
VLDL-Cholesterol ↓↓↓↓↓ to ↓↓↓↓↓ to ↓↓↓↓↓ to ↓↓↓↓↓↓

Arrow count indicates the relative magnitude of the effect (↓: decrease, ↑: increase, ↔: neutral). Data for fibrates is compiled from numerous clinical trials.

Table 2: Other Potential Clinical Effects and Side Effects

FeatureThis compound (Projected)Fibrates (Established)
Cardiovascular Risk Reduction UncertainDemonstrated in certain patient populations (e.g., with high TG and low HDL-C)
Common Side Effects UnknownGI upset, myopathy (especially with statins), cholelithiasis
Renal Effects UnknownCan cause a reversible increase in serum creatinine
Hepatic Effects Preclinical data shows induction of ALT1 gene in human hepatocytes[2]Can cause elevated liver enzymes

Experimental Protocols

To provide a framework for future independent validation of this compound, this section outlines a typical experimental workflow for evaluating a novel PPARα agonist.

Experimental Workflow for PPARα Agonist Evaluation cluster_0 Preclinical Evaluation cluster_1 Clinical Development cluster_2 Key Endpoints InVitro In Vitro Studies (PPARα Binding & Activation Assays) AnimalModels Animal Models of Dyslipidemia (e.g., hApoE2-KI mice, Zucker rats) InVitro->AnimalModels Phase1 Phase I Trials (Safety, Tolerability, PK/PD in Healthy Volunteers) AnimalModels->Phase1 Phase2 Phase II Trials (Dose-ranging, Efficacy in Patients with Dyslipidemia) Phase1->Phase2 Safety Safety & Tolerability (Adverse Events, Lab Parameters) Phase1->Safety Phase3 Phase III Trials (Large-scale, Pivotal Efficacy & Safety vs. Placebo/Active Comparator) Phase2->Phase3 LipidProfile Lipid Profile Changes (TG, HDL-C, LDL-C, etc.) Phase2->LipidProfile Phase2->Safety Phase3->LipidProfile Phase3->Safety CV_Outcomes Cardiovascular Outcomes (MACE in long-term studies) Phase3->CV_Outcomes

Workflow for preclinical and clinical evaluation.

1. In Vitro PPARα Activation Assay:

  • Objective: To determine the potency and selectivity of this compound in activating the human PPARα receptor.

  • Methodology: A cell-based reporter gene assay can be employed. Cells (e.g., HEK293 or HepG2) are co-transfected with a plasmid expressing the human PPARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4) and a reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding response element (e.g., UAS). Cells are then treated with varying concentrations of this compound, and luciferase activity is measured to determine the EC50 value. Selectivity is assessed by performing similar assays with PPARγ and PPARδ receptors.

2. Animal Models of Dyslipidemia:

  • Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.

  • Methodology: Humanized mouse models, such as those expressing human apolipoprotein E2 (hApoE2-KI), or genetic models like the Zucker fatty rat, which exhibit hypertriglyceridemia, are suitable.[9][10] Animals are treated with this compound or a vehicle control for a specified period. Blood samples are collected to measure plasma lipid levels (TG, total cholesterol, HDL-C, LDL-C). Tissues such as the liver can be harvested for gene expression analysis of PPARα target genes.

3. Clinical Trial Design (Hypothetical Phase II):

  • Objective: To assess the dose-response, efficacy, and safety of this compound in patients with primary hypertriglyceridemia.

  • Methodology: A randomized, double-blind, placebo-controlled, parallel-group study.

    • Patient Population: Adult patients with fasting triglyceride levels ≥ 200 mg/dL and < 500 mg/dL.

    • Intervention: Patients would be randomized to receive one of several doses of this compound, placebo, or an active comparator (e.g., fenofibrate) once daily for 12 weeks.

    • Primary Endpoint: Percent change in fasting triglycerides from baseline.

    • Secondary Endpoints: Changes in other lipid parameters (HDL-C, LDL-C, non-HDL-C, ApoB), safety and tolerability.

Conclusion and Future Directions

This compound, as a PPARα agonist, holds theoretical promise for the management of dyslipidemia, particularly for lowering triglycerides and raising HDL-C. However, in the absence of published clinical data, its performance relative to established fibrates remains speculative. The provided comparative framework, based on the shared mechanism of action, offers a foundation for understanding the potential therapeutic profile of this compound.

Independent validation through robust preclinical and clinical studies, following the outlined experimental workflows, is crucial to ascertain the precise efficacy, safety, and potential advantages of this compound over existing therapies. Researchers are encouraged to monitor for the publication of such data to inform their future research and clinical perspectives.

References

Safety Operating Guide

Proper Disposal of AZD4619: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of AZD4619 based on general laboratory safety principles for hazardous chemical waste. As of the time of writing, a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available. Therefore, these procedures are based on the known chemical properties of this compound, information on similar compounds, and standard protocols for handling potent, biologically active research chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and comply with all local, state, and federal regulations.

This compound is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist.[1][2][3][4] While one supplier indicates it is shipped as a non-hazardous chemical, its potent biological activity necessitates handling and disposal as a potentially hazardous substance to minimize occupational exposure and environmental contamination.[1]

Essential Disposal Procedures

The following step-by-step guide outlines the recommended procedures for the safe disposal of this compound and associated waste materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This creates a primary barrier to prevent accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Designated Hazardous Waste Containers: All materials contaminated with this compound must be collected in designated hazardous waste containers. Do not mix with regular laboratory trash or dispose of down the drain.

  • Solid Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, disposable lab coats), weigh boats, and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Container Selection and Labeling

The selection of appropriate and correctly labeled waste containers is essential for safe storage and transport.

  • Container Compatibility: Use containers that are chemically compatible with this compound and any solvents used in solutions. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: this compound

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage of Hazardous Waste

Waste containers should be stored safely within the laboratory pending pickup by the institution's EHS department.

  • Secure Storage: Keep waste containers securely closed when not in use.

  • Secondary Containment: Store containers in a designated, well-ventilated area, preferably within secondary containment to control any potential spills.

  • Incompatible Materials: Ensure that this compound waste is not stored with incompatible chemicals.

Step 5: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a pickup and preparing the containers for transport.

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC27H30O6S2[1]
Molecular Weight514.65 g/mol [1]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols. For handling and use of PPARα agonists in a laboratory setting, refer to relevant safety data sheets for similar compounds and institutional guidelines. For instance, the SDS for a Human Peroxisome Proliferator-Activated Receptor alpha (PPARα) Assay Kit recommends handling with gloves and washing skin with soap and plenty of water in case of contact.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

AZD4619_Disposal_Workflow This compound Disposal Decision Workflow start Material Potentially Contaminated with this compound is_sharp Is the item a sharp (needle, etc.)? start->is_sharp is_liquid Is the material liquid? is_sharp->is_liquid No sharps_container Dispose in Hazardous Sharps Container is_sharp->sharps_container Yes is_solid Is the material a non-sharp solid? is_liquid->is_solid No liquid_container Collect in Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Hazardous Solid Waste Container is_solid->solid_container Yes schedule_pickup Contact EHS for Waste Pickup is_solid->schedule_pickup No (Error) label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Concentration & Quantity - Date & Contact sharps_container->label_container liquid_container->label_container solid_container->label_container store_safely Store Securely in a Designated Area label_container->store_safely store_safely->schedule_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

Safe Handling and Disposal of AZD4619: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling and disposal of AZD4619 based on general laboratory safety principles for hazardous compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is derived from best practices for handling potentially hazardous research chemicals and cytotoxic agents. Researchers must consult their institution's safety policies and conduct a risk assessment before working with this compound.

Potential Hazard Identification

As this compound is a potent and selective PPARα receptor agonist intended for research use only, it should be handled with care.[1] The toxicological properties of this compound have not been fully investigated. Therefore, it is prudent to treat it as a potentially hazardous substance. Potential hazards may include:

Hazard CategoryPotential Risks
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.[4]
Respiratory Sensitization May cause respiratory irritation if inhaled.[4]
Carcinogenicity/Mutagenicity Long-term effects are unknown.
Reproductive Toxicity Effects on reproduction are unknown.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound.[5][6] The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking Laboratory coat, single pair of chemotherapy-rated gloves.
Weighing and Aliquoting (Powder) Laboratory coat (disposable gown recommended), double pair of chemotherapy-rated gloves, safety glasses with side shields or goggles, and a fit-tested N95 respirator.[5][7] Work should be conducted in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation Disposable gown, double pair of chemotherapy-rated gloves, and safety goggles.[7] All work should be performed in a chemical fume hood.
In Vitro/In Vivo Experiments Laboratory coat or disposable gown, single pair of gloves (double pair if there is a splash risk), and safety glasses.
Waste Disposal Disposable gown, double pair of chemotherapy-rated gloves, and safety goggles.[7]
Spill Cleanup Disposable gown, double pair of chemotherapy-rated gloves, safety goggles, and an N95 respirator.[7]

Operational Plan: Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat and gloves) when unpacking.

  • Store this compound in a designated, labeled, and well-ventilated area away from incompatible materials.

  • Recommended storage conditions are dry, dark, and at 0 - 4°C for short-term storage or -20°C for long-term storage.[1]

3.2. General Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare work area in a fume hood A->B C Retrieve this compound from storage B->C D Weigh powder or prepare solution C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste according to protocol G->H I Doff PPE correctly H->I J Wash hands thoroughly I->J

Caption: General workflow for handling this compound.

Experimental Protocols: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound.

  • Preparation: Don all required PPE for handling powder and work within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Add the appropriate solvent to the vessel containing the this compound powder. Consult relevant literature for solubility data.

  • Mixing: Gently swirl or vortex the solution until the compound is completely dissolved. Sonication may be used if necessary.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C) and protect it from light.

Spill Management

In the event of a spill, follow these procedures immediately.

5.1. Spill Response Workflow

G A Spill Occurs B Evacuate and alert others in the area A->B C Assess the spill (size and nature) B->C D Is the spill large or unmanageable? C->D E Contact institutional safety office D->E Yes F Don appropriate PPE for spill cleanup D->F No G Contain the spill with absorbent material F->G H Clean the area from outside in G->H I Place all contaminated materials in a hazardous waste bag H->I J Decontaminate the area with an appropriate solvent I->J K Dispose of waste as hazardous J->K L Report the incident K->L

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

6.1. Waste Segregation and Disposal

Waste TypeDisposal Procedure
Solid Waste Includes contaminated gloves, gowns, bench paper, and empty vials. Place in a designated, sealed, and labeled hazardous waste container.[8]
Liquid Waste Includes unused solutions and contaminated solvents. Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[9][10]
Sharps Includes contaminated needles and syringes. Dispose of immediately in a designated sharps container.[11]

6.2. Waste Disposal Workflow

G A Waste Generation B Segregate waste at the point of generation A->B C Solid Waste B->C D Liquid Waste B->D E Sharps B->E F Place in labeled hazardous waste container C->F G Collect in compatible, labeled waste bottle D->G H Place in designated sharps container E->H I Store waste in a designated satellite accumulation area F->I G->I H->I J Arrange for hazardous waste pickup with institutional safety office I->J K Waste Removed by EHS J->K

Caption: Workflow for the disposal of this compound contaminated waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。